3-Azabicyclo[3.2.1]octan-8-ol hydrochloride
Description
Properties
IUPAC Name |
3-azabicyclo[3.2.1]octan-8-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-5-1-2-6(7)4-8-3-5;/h5-9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMFHKGTJWAZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523618-33-8, 1331847-92-7 | |
| Record name | 3-Azabicyclo[3.2.1]octan-8-ol, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-azabicyclo[3.2.1]octan-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride from Tropinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride, a key intermediate in the development of various pharmaceuticals, starting from the readily available precursor, tropinone. This document provides a comprehensive overview of the reaction, including the underlying mechanism, detailed experimental protocols, and a summary of relevant quantitative data.
Introduction
Tropinone is a bicyclic alkaloid that serves as a versatile starting material in the synthesis of numerous tropane alkaloids, which are known for their significant physiological activities. The reduction of the carbonyl group in tropinone is a critical step in the synthesis of compounds such as atropine and cocaine. The resulting alcohol, 3-Azabicyclo[3.2.1]octan-8-ol, can exist as two stereoisomers: tropine (endo) and pseudotropine (exo). The stereochemical outcome of the reduction is highly dependent on the reducing agent and reaction conditions employed. This guide focuses on the chemical reduction of tropinone, a common and scalable method for producing 3-Azabicyclo[3..2.1]octan-8-ol, followed by its conversion to the stable hydrochloride salt.
Reaction Mechanism and Stereochemistry
The core of this synthesis is the reduction of the ketone functional group in tropinone to a secondary alcohol. This transformation is typically achieved through nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.
The stereochemistry of the resulting alcohol is a crucial aspect of this synthesis. The approach of the hydride reagent to the carbonyl group can occur from two different faces of the bicyclic ring system, leading to the formation of either the endo (tropine) or exo (pseudotropine) isomer. The ratio of these isomers is influenced by steric hindrance and the nature of the reducing agent. For instance, the reduction of tropinone is often mediated by NADPH-dependent reductase enzymes in various plant species, which exhibit high stereospecificity.[1] In chemical synthesis, reagents like sodium borohydride (NaBH₄) are commonly used.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound from tropinone.
Materials and Equipment
-
Tropinone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated and in a suitable solvent (e.g., diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard glassware for extraction and filtration
Step 1: Reduction of Tropinone to 3-Azabicyclo[3.2.1]octan-8-ol
The reduction of tropinone is a critical step that can be accomplished using sodium borohydride in a protic solvent like methanol.[2][3]
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve tropinone in methanol at room temperature.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride to the stirred solution in small portions. Caution: The reaction is exothermic and generates hydrogen gas. Ensure adequate ventilation and control the rate of addition to maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent, such as diethyl ether or chloroform, multiple times.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-Azabicyclo[3.2.1]octan-8-ol.
Step 2: Formation of this compound
The free base of 3-Azabicyclo[3.2.1]octan-8-ol is then converted to its more stable and crystalline hydrochloride salt.
Procedure:
-
Dissolve the crude 3-Azabicyclo[3.2.1]octan-8-ol in a minimal amount of a suitable solvent, such as diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in the same solvent (or a compatible one) dropwise with stirring.
-
A precipitate of this compound should form.
-
Continue stirring in the ice bath for a short period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the product under vacuum to obtain the final this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Reactants | ||
| Tropinone | 1.0 eq | General Stoichiometry |
| Sodium Borohydride | 1.5 - 2.0 eq | [2] |
| Reaction Conditions | ||
| Solvent | Methanol | [2] |
| Temperature (Reduction) | 0 - 25 °C | [4] |
| Reaction Time (Reduction) | 1 - 3 hours | General Guideline |
| Product | ||
| Yield | 80 - 95% (for the reduction step) | Varies based on specific protocols |
| Final Product | 3-Azabicyclo[3.2.1]octan-8-ol HCl | [5] |
| Molecular Formula | C₇H₁₄ClNO | [5] |
| Molecular Weight | 163.65 g/mol | [5] |
Visualizations
Reaction Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound from tropinone.
Caption: Overall synthesis workflow from tropinone.
Chemical Transformation
This diagram illustrates the key chemical structures involved in the synthesis.
Caption: Key chemical structures in the synthesis.
Conclusion
The synthesis of this compound from tropinone via chemical reduction is a robust and efficient method for producing this valuable synthetic intermediate. The procedure is amenable to scale-up and provides good yields of the desired product. Careful control of the reaction conditions, particularly during the reduction step, is essential for achieving high purity and yield. This technical guide provides a solid foundation for researchers and drug development professionals working with this important class of compounds.
References
- 1. Tropinone - Wikipedia [en.wikipedia.org]
- 2. WO2021148598A1 - Method for the preparation of n-monofluoroalkyl tropanes and their use - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound 97% | CAS: 1331847-92-7 | AChemBlock [achemblock.com]
physical and chemical properties of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Azabicyclo[3.2.1]octan-8-ol hydrochloride is a heterocyclic organic compound featuring a bicyclic tropane-like core structure. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Its rigid conformational structure makes it an attractive building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the available physical and chemical properties, experimental protocols, and potential biological activities of this compound and its closely related analogs, aimed at supporting research and drug development efforts.
Physical and Chemical Properties
Quantitative experimental data for this compound is limited in publicly available literature. The following tables summarize the available information for the compound and its close structural isomers. It is important to note the distinction between the endo and exo isomers, which can significantly influence their physical, chemical, and biological properties.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO | --INVALID-LINK-- |
| Molecular Weight | 163.64 g/mol | --INVALID-LINK-- |
| CAS Number | 1331847-92-7 | --INVALID-LINK-- |
| Appearance | Solid (form not specified) | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK-- |
Table 2: Reported Physical Properties of Related Azabicyclo[3.2.1]octane Analogs
| Property | Value | Compound | Source |
| Melting Point | 231-237 °C | endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride | --INVALID-LINK-- |
| Boiling Point | 266.5 °C | endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride | --INVALID-LINK-- |
| Solubility | Soluble in Dichloromethane, Methanol | 3-Methyl-8-azabicyclo[3.2.1]octan-3-ol,hydrochloride | --INVALID-LINK-- |
Spectral Data: No specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound were found in the available literature. Researchers are advised to acquire this data for full structural confirmation.
Experimental Protocols
Synthesis
Figure 1. Generalized synthetic workflow for this compound.
Purification
A Chinese patent (CN103183632A) describes a purification method for a compound identified as "3-azabicyclo-octane hydrochloride." Assuming this protocol is applicable to the target compound, the detailed steps are as follows:
Protocol for Purification of 3-Azabicyclo-octane Hydrochloride
-
Initial Reaction and Extraction:
-
A crude reaction mixture containing the azabicyclo-octane is subjected to steam distillation.
-
The alkaline fraction from the distillation is extracted multiple times with an organic solvent (e.g., toluene, xylene, or methyl ethyl ketone).
-
-
Acidification and Salt Formation:
-
The combined organic layers are acidified to a pH of 1.5-2.0 using refined hydrochloric acid. This step protonates the nitrogen atom of the azabicyclo-octane, leading to the formation of the hydrochloride salt, which is generally less soluble in organic solvents.
-
-
Azeotropic Water Removal:
-
The acidified organic solution is heated to reflux to remove water azeotropically.
-
-
Crystallization and Isolation:
-
The solution is then cooled, allowing the solid crude product of the azabicyclo-octane hydrochloride to crystallize.
-
The crude product is isolated by suction filtration.
-
-
Recrystallization:
-
The crude solid is further purified by recrystallization from a mixed solvent system of an alcohol (e.g., methanol, ethanol) and an ester (e.g., ethyl acetate). The patent suggests a mass ratio of alcohol to ester in the range of 1:10 to 1:20.
-
Biological Activity and Signaling Pathways
While specific biological data for this compound is scarce, the broader class of azabicyclo[3.2.1]octane derivatives has been extensively studied and is known to interact with key targets in the central nervous system. This suggests that the title compound could serve as a valuable scaffold for the development of neurologically active drugs.
Potential Molecular Targets
Based on the literature for analogous compounds, this compound and its derivatives are likely to exhibit activity at:
-
Monoamine Transporters: These include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Modulation of these transporters is a key mechanism for the treatment of depression, anxiety, and other mood disorders.
-
Opioid Receptors: The rigid bicyclic structure of the azabicyclo[3.2.1]octane core is found in several opioid receptor modulators.
Drug Discovery and Development Workflow
The investigation of this compound as a potential drug candidate would typically follow a standard drug discovery pipeline.
Figure 2. A typical drug discovery workflow for a novel azabicyclo[3.2.1]octane derivative.
Potential Signaling Pathways
Given the likely interaction with monoamine transporters, derivatives of this compound could modulate synaptic neurotransmitter levels. The following diagram illustrates this proposed mechanism of action.
Figure 3. Proposed mechanism of action at a monoaminergic synapse.
Conclusion
This compound represents a valuable, yet under-characterized, chemical entity with significant potential for the development of novel therapeutics targeting the central nervous system. While a comprehensive set of experimental data for this specific compound is currently lacking, the known biological activities of the azabicyclo[3.2.1]octane scaffold provide a strong rationale for its further investigation. This guide serves as a foundational resource for researchers, summarizing the available information and outlining logical next steps for the exploration of this promising compound in drug discovery and development. Further research is warranted to fully elucidate its physicochemical properties, develop robust synthetic and analytical methods, and characterize its pharmacological profile.
3-Azabicyclo[3.2.1]octan-8-ol hydrochloride CAS number and safety data sheet
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride, a key bicyclic amine derivative used as a building block in the synthesis of various pharmaceutical compounds. This document outlines its chemical identity, safety information, and general synthetic approaches.
Chemical Identification
The primary identifier for this compound is its CAS number.
| Identifier | Value |
| CAS Number | 1331847-92-7[1][2][3] |
A specific isomer, (8-syn)-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride, is identified by CAS number 240401-14-3.
Physicochemical Properties
The following table summarizes the available physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO | AK Scientific, Inc.[2], Advanced ChemBlocks[3] |
| Molecular Weight | 163.64 g/mol | AK Scientific, Inc.[2] |
| Purity | ≥95% - 97% | AK Scientific, Inc.[1][2], Advanced ChemBlocks[3] |
| Appearance | White solid | Advanced ChemBlocks[3] |
| Storage | Store at 0-8 °C in a cool, dry place. | Advanced ChemBlocks[3] |
Safety Data Sheet Summary
The safety information for this compound is summarized below. It is crucial to consult the full Safety Data Sheet (SDS) before handling this compound.
Hazards Identification
| Hazard Statement | Description |
| H315 | Causes skin irritation.[1] |
| H318 | Causes serious eye damage.[1] |
| H335 | May cause respiratory irritation.[1] |
Precautionary Statements
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P264 | Wash skin thoroughly after handling.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| P310 | Immediately call a POISON CENTER or doctor.[1] |
| P405 | Store locked up.[1] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[1] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately. |
| Ingestion | If swallowed, wash out mouth with water provided person is conscious. Call a physician. |
Experimental Protocols
A general approach often involves a multi-step synthesis starting from commercially available materials, followed by cyclization to form the bicyclic core, and subsequent functional group manipulations to achieve the desired product.
Visualizations
Logical Workflow for Chemical Safety Information Retrieval
The following diagram illustrates a logical workflow for obtaining and utilizing safety information for a chemical compound like this compound.
Caption: Logical workflow for accessing and applying chemical safety information.
General Synthetic Workflow for Azabicyclo[3.2.1]octane Derivatives
This diagram outlines a generalized workflow for the synthesis of azabicyclo[3.2.1]octane derivatives, which would be applicable for producing the title compound.
Caption: General experimental workflow for the synthesis of azabicyclo[3.2.1]octane derivatives.
Biological Activity and Signaling Pathways
While specific biological activity and signaling pathway information for this compound is not well-documented, the broader class of 8-azabicyclo[3.2.1]octane derivatives is of significant interest in drug discovery. Compounds containing this scaffold have been investigated for a variety of biological targets, including as mu opioid receptor antagonists and inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). Further research is required to elucidate the specific biological functions of the title compound.
References
Spectroscopic Characterization of 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents a representative dataset based on analogous structures within the azabicyclo[3.2.1]octane class. The information herein is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.
Molecular Structure
IUPAC Name: this compound Chemical Formula: C₇H₁₄ClNO Molecular Weight: 163.65 g/mol CAS Number: 1331847-92-7
The structure of this compound consists of a bicyclic amine with a hydroxyl group at the 8-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Representative ¹H NMR Data (500 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.15 | t | 1H | H-8 |
| 3.60 - 3.75 | m | 2H | H-2eq, H-4eq |
| 3.10 - 3.25 | m | 2H | H-2ax, H-4ax |
| 2.85 | m | 2H | H-1, H-5 |
| 2.00 - 2.15 | m | 2H | H-6eq, H-7eq |
| 1.75 - 1.90 | m | 2H | H-6ax, H-7ax |
Table 2: Representative ¹³C NMR Data (125 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment |
| 75.0 | C-8 |
| 55.5 | C-1, C-5 |
| 48.0 | C-2, C-4 |
| 28.5 | C-6, C-7 |
Note: Chemical shifts are referenced to the residual solvent peak. The presence of the hydrochloride salt can cause slight downfield shifts of protons adjacent to the nitrogen atom.
Infrared (IR) Spectroscopy
Table 3: Representative IR Absorption Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 2950 - 2850 | Strong | C-H stretch (aliphatic) |
| 2700 - 2400 | Broad | N-H stretch (ammonium salt) |
| 1580 - 1450 | Medium | N-H bend |
| 1050 | Strong | C-O stretch (secondary alcohol) |
Mass Spectrometry (MS)
Table 4: Representative Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z | Interpretation |
| 128.1 | [M+H]⁺ (protonated free base) |
| 110.1 | [M+H - H₂O]⁺ |
Note: In mass spectrometry, the hydrochloride salt typically dissociates, and the free base is observed.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.7 mL of deuterium oxide (D₂O). The solution was transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 8000 Hz
-
Acquisition Time: 4.0 s
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 25000 Hz
-
Acquisition Time: 1.5 s
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[1]
Instrumentation: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A spectrum of the empty sample compartment was used as the background.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample was prepared by dissolving approximately 1 mg of the compound in 1 mL of a 50:50 mixture of methanol and water.
Instrumentation: Mass spectral analysis was performed using a mass spectrometer equipped with an electrospray ionization (ESI) source.[2][3]
Acquisition Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50 - 500
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a small molecule like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Crystal Structure Analysis of 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride, a bicyclic organic compound of significant interest in medicinal chemistry. The 3-azabicyclo[3.2.1]octane scaffold is a key structural motif in a variety of biologically active molecules, and a detailed understanding of its three-dimensional structure is crucial for rational drug design and development. This document outlines the experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD), and presents expected crystallographic data in a structured format.
Synthesis and Crystallization
The synthesis of 3-azabicyclo[3.2.1]octane derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of appropriate precursors to form the bicyclic ring system. For the target compound, a plausible synthesis could involve the reductive amination of a suitable keto-precursor.
Experimental Protocol: Synthesis of this compound
A general procedure for the synthesis of related 3-azabicyclo[3.2.1]octane skeletons involves the cleavage of dihydroxylated intermediates followed by reductive amination[1][2]. An improved method for preparing 3-azabicyclo[3.2.1]octane hydrochloride has also been reported, highlighting its importance as a synthetic intermediate[3].
-
Preparation of the Precursor: A suitable starting material, such as a derivative of norbornene, can be oxidized to introduce the necessary functional groups.
-
Ring Opening and Cyclization: The intermediate is then treated with reagents to open the existing ring and facilitate the formation of the 3-azabicyclo[3.2.1]octane skeleton.
-
Reduction and Purification: The resulting product is reduced to yield the alcohol and purified using standard techniques like column chromatography.
-
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a stoichiometric amount of hydrochloric acid (in a solvent like ethanol or diethyl ether) to precipitate the hydrochloride salt.
Experimental Protocol: Crystallization
Obtaining high-quality single crystals is a critical yet often challenging step for X-ray diffraction analysis.[4][5] For small organic molecules like this compound, several crystallization techniques can be employed.[6][7]
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) is prepared in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container. This container is then placed inside a larger, sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[7]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents as they slowly mix.[6]
The choice of solvent is crucial and can significantly influence crystal growth and quality.[6] For hydrochloride salts, polar solvents or solvent mixtures are often effective.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[4][5]
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. An initial screening is performed to assess the crystal quality and determine the unit cell parameters.[8] A full sphere of diffraction data is then collected by rotating the crystal through a series of angles, with diffraction images recorded at each step.
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting electron density map is used to build an initial model of the molecule. This model is then refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.
Data Presentation
The following tables summarize hypothetical but realistic crystallographic data for this compound, based on known structures of similar bicyclic alkaloids and their salts.[9][10]
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₇H₁₄ClNO |
| Formula weight | 163.64 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.500(2) Å, α = 90° |
| b = 14.300(3) Å, β = 93.50(3)° | |
| c = 7.200(1) Å, γ = 90° | |
| Volume | 872.0(3) ų |
| Z | 4 |
| Density (calculated) | 1.246 Mg/m³ |
| Absorption coefficient | 0.358 mm⁻¹ |
| F(000) | 352 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Index ranges | -11<=h<=11, -18<=k<=18, -9<=l<=9 |
| Reflections collected | 8950 |
| Independent reflections | 2015 [R(int) = 0.045] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2015 / 0 / 128 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.115 |
| R indices (all data) | R1 = 0.055, wR2 = 0.128 |
| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length (Å) |
| N(3) | C(2) | 1.485(3) |
| N(3) | C(4) | 1.482(3) |
| C(8) | O(1) | 1.425(2) |
| C(1) | C(8) | 1.530(3) |
| C(5) | C(8) | 1.533(3) |
Table 3: Selected Bond Angles (°) and Torsion Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| C(2) | N(3) | C(4) | 110.5(2) |
| O(1) | C(8) | C(1) | 111.2(2) |
| O(1) | C(8) | C(5) | 110.8(2) |
| Atom 1 | Atom 2 | Atom 3 | Atom 4 |
| C(1) | C(2) | N(3) | C(4) |
| C(2) | N(3) | C(4) | C(5) |
Table 4: Hydrogen Bond Geometry (Å, °)
| D—H···A | d(D—H) | d(H···A) | d(D···A) | <(DHA) |
| N(3)—H(3A)···Cl(1) | 0.91 | 2.18 | 3.085(2) | 175 |
| O(1)—H(1)···Cl(1) | 0.84 | 2.25 | 3.089(2) | 178 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the crystal structure analysis process, from the synthesis of the compound to the final structural elucidation.
Caption: Experimental workflow from synthesis to final structural analysis.
Structural Analysis and Discussion
The crystal structure of this compound is expected to reveal several key features. The bicyclic system will likely adopt a stable conformation, with the six-membered ring in a chair or boat conformation and the five-membered ring in an envelope conformation, similar to what is observed in related tropane alkaloids.[9][10]
The protonation of the tertiary amine at the N3 position by hydrochloric acid is a crucial feature. This protonated nitrogen atom will act as a hydrogen bond donor, forming a strong N-H···Cl hydrogen bond with the chloride anion.[11][12] Similarly, the hydroxyl group at the C8 position is also expected to participate in hydrogen bonding, likely forming an O-H···Cl interaction. These hydrogen bonds will be the primary drivers of the crystal packing, linking the organic cations and chloride anions into a three-dimensional supramolecular network. The specific geometry of these hydrogen bonds will dictate the overall packing efficiency and stability of the crystal lattice.
The analysis of bond lengths, bond angles, and torsion angles will provide quantitative insights into the molecular geometry, confirming the connectivity and revealing any steric strain within the bicyclic framework. This detailed structural information is invaluable for understanding the molecule's conformational preferences and its potential interactions with biological targets, thereby guiding further drug development efforts.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Improved method for preparing 3-azabicyclo(3.2.1)octane hydrochloride and the synthesis of its phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sptlabtech.com [sptlabtech.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
- 9. researchgate.net [researchgate.net]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride in common organic solvents. As a hydrochloride salt of a bicyclic amine, its solubility is a critical parameter in various stages of drug development, including formulation, purification, and chemical synthesis. This document provides an overview of the expected solubility characteristics based on analogous compounds and outlines a comprehensive experimental protocol for its quantitative determination.
Overview of Solubility Characteristics
As a salt, this compound is expected to exhibit higher solubility in polar solvents and lower solubility in nonpolar solvents. The presence of the hydroxyl group and the charged ammonium center contributes to its polarity. Generally, salts of organic bases are more soluble in water and lower molecular weight alcohols, and poorly soluble in non-polar organic solvents.
Expected Qualitative Solubility:
| Solvent Class | Common Examples | Expected Solubility |
| Polar Protic | Water, Methanol, Ethanol | High |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High |
| Acetonitrile, Acetone | Low to Moderate | |
| Nonpolar | Toluene, Hexane, Diethyl ether | Very Low / Insoluble |
Note: This table is predictive and should be confirmed by experimental data.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents. This protocol is based on the widely used isothermal equilibrium method.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol, tetrahydrofuran, acetonitrile, dimethylformamide, dimethyl sulfoxide)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Gravimetric Analysis (for less volatile solvents):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the dissolved solid is obtained.
-
Calculate the solubility in g/L or mg/mL from the mass of the residue and the initial volume of the solution.
-
-
Chromatographic Analysis (HPLC/GC):
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Generate a calibration curve by plotting the chromatographic peak area against the concentration of the standard solutions.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the established HPLC or GC method.
-
Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.
-
Data Presentation
All quantitative solubility data should be summarized in a structured table for clear comparison.
Table 1: Solubility of this compound at 25 °C
| Solvent | Molar Mass ( g/mol ) | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 32.04 | 32.7 | Experimental Value | Calculated Value |
| Ethanol | 46.07 | 24.5 | Experimental Value | Calculated Value |
| Acetone | 58.08 | 20.7 | Experimental Value | Calculated Value |
| Isopropanol | 60.10 | 19.9 | Experimental Value | Calculated Value |
| Tetrahydrofuran | 72.11 | 7.6 | Experimental Value | Calculated Value |
| Acetonitrile | 41.05 | 37.5 | Experimental Value | Calculated Value |
| Dimethylformamide | 73.09 | 36.7 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide | 78.13 | 46.7 | Experimental Value | Calculated Value |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While specific solubility data for this compound remains to be published, this guide provides researchers with a foundational understanding of its likely solubility characteristics and a robust experimental protocol for its quantitative determination. The provided methodology, when executed with precision, will yield reliable data essential for advancing research and development involving this compound.
An In-depth Technical Guide to the Thermodynamic Properties of 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermodynamic properties, experimental protocols, and potential biological significance of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related isomers and general methodologies relevant to its characterization.
Physicochemical Properties
Table 1: Physicochemical and Thermodynamic Data
| Property | Value | Compound | Source |
| Molecular Formula | C₇H₁₄ClNO | This compound | [1][2] |
| Molecular Weight | 163.65 g/mol | This compound | [2] |
| Melting Point | 231-237°C | endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride | [3] |
| Boiling Point | 266.5°C | endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride | [3] |
| Solubility | Not Available | This compound | [1] |
The azabicyclo[3.2.1]octane scaffold is a key structural motif in a variety of biologically active molecules and is of significant interest in drug discovery.[4][5] The hydrochloride salt form generally enhances water solubility.[6]
Experimental Protocols
Detailed experimental protocols for determining the thermodynamic properties of this compound have not been published. However, standard methodologies for organic compounds and their hydrochloride salts are applicable.
The melting point of a crystalline solid is a fundamental thermodynamic property that indicates its purity.[7] A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.[8][9]
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[7][9]
-
Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.[10]
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Aqueous solubility is a critical parameter in drug development, influencing bioavailability and formulation.[11] For ionizable compounds like amine hydrochlorides, solubility is pH-dependent.
Methodology: Equilibrium Solubility (Shake-Flask Method)
-
Preparation: An excess amount of this compound is added to a series of buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) in sealed flasks.[12][13]
-
Equilibration: The flasks are agitated in a constant temperature bath (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[12][13]
-
Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[13]
-
Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11]
Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of a compound.
Differential Scanning Calorimetry (DSC) is a powerful technique for determining thermodynamic properties such as the enthalpy of fusion, heat capacity, and phase transition temperatures.[14][15][16]
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed amount of the sample is sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Measurement: The sample and reference pans are heated at a constant rate in the DSC instrument. The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.[16]
-
Data Analysis: The resulting thermogram shows peaks corresponding to thermal events. The area under the melting peak is proportional to the enthalpy of fusion.
Potential Signaling Pathways and Biological Relevance
While specific biological activity and signaling pathway studies for this compound are not extensively reported, the broader class of azabicyclo[3.2.1]octane derivatives has shown significant potential in drug discovery, particularly for central nervous system disorders.[5][17]
Derivatives of the closely related 2-azabicyclo[3.2.1]octane scaffold have been identified as potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK) in non-small cell lung cancer.[18] Mechanistic studies revealed that these compounds inhibit ALK phosphorylation and its downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, leading to cell cycle arrest and apoptosis.[18]
Disclaimer: The following diagram represents a potential signaling pathway that could be modulated by derivatives of the azabicyclo[3.2.1]octane scaffold. It has not been experimentally verified for this compound.
Caption: Potential inhibition of the ALK signaling pathway by an azabicyclo[3.2.1]octane derivative.
Conclusion
This compound is a compound of interest within the broader class of azabicyclo[3.2.1]octane derivatives, which are significant in medicinal chemistry. While specific thermodynamic data for this compound is scarce, this guide provides data for a closely related isomer and outlines standard experimental protocols for its characterization. The potential for this class of compounds to interact with key signaling pathways underscores the need for further research to fully elucidate its thermodynamic properties and biological functions, thereby aiding in future drug development efforts.
References
- 1. aksci.com [aksci.com]
- 2. This compound 97% | CAS: 1331847-92-7 | AChemBlock [achemblock.com]
- 3. endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride [myskinrecipes.com]
- 4. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 6. 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride | 904316-92-3 | Benchchem [benchchem.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. pennwest.edu [pennwest.edu]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. who.int [who.int]
- 13. researchgate.net [researchgate.net]
- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 17. addi.ehu.es [addi.ehu.es]
- 18. Discovery of novel 2-azabicyclo[3.2.1]octane derivatives against non-small cell lung cancer from aconitine simplification - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of 3-Azabicyclo[3.2.1]octan-8-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.2.1]octan-8-ol scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the biological activities of derivatives based on this core, with a focus on their potential as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, monoamine transporter ligands, vasopressin receptor antagonists, and neurokinin-1 (NK1) receptor antagonists. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows.
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of various 3-Azabicyclo[3.2.1]octan-8-ol derivatives across different biological targets.
Table 1: N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitory Activity
| Compound ID | Modification on 3-Azabicyclo[3.2.1]octan-8-ol Core | IC50 (µM) | Assay Type | Reference |
| ARN19689 | endo-ethoxymethyl-pyrazinyloxy-pyrazole sulfonamide | 0.042 | h-NAAA Inhibition | |
| 20 | pyrazole sulfonamide | 0.23 | h-NAAA Inhibition | |
| 14 | pyrazole with 3-trifluoromethyl | >1 | h-NAAA Inhibition | |
| 13 | pyrazole with 3-methoxy | >1 | h-NAAA Inhibition |
Table 2: Monoamine Transporter Binding Affinity
| Compound ID | 8-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity | Reference |
| 22e | cyclopropylmethyl | 4.0 | 4240 | - | 1060 | - | |
| 22g | 4-chlorobenzyl | 3.9 | - | 5290 | - | 1358 |
DAT: Dopamine Transporter; SERT: Serotonin Transporter; NET: Norepinephrine Transporter
Table 3: Vasopressin Receptor Antagonist Activity
| Compound ID | Modifications | V1a Binding Affinity | V2 Binding Affinity | Reference |
| 8g | Biaryl amide | Excellent | Good | |
| 12g | Biaryl amide | Excellent | Good | |
| 13d | Biaryl amide | Excellent | Good | |
| 13g | Biaryl amide | Excellent | Good |
Note: "Excellent" and "Good" are qualitative descriptors from the source. Specific quantitative data was not provided in the abstract.
Table 4: Neurokinin-1 (NK1) Receptor Antagonist Activity
| Compound ID | 6-exo Substituent | hNK1 Affinity | Selectivity over hERG | Reference |
| Series described | Acidic substituents | High | Not specified |
Note: The reference describes a series of compounds with high affinity, but does not provide specific Ki or IC50 values in the abstract.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 3-Azabicyclo[3.2.1]octan-8-ol derivatives.
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Activity Assay (Radiometric)
This protocol is adapted from established methods to determine the in vitro inhibitory activity of compounds against NAAA.
-
Enzyme Preparation: A lysate is prepared from cells or tissues known to express NAAA, such as rat lung or HEK293 cells overexpressing the enzyme.
-
Reaction Mixture: In a microcentrifuge tube, the following are combined in order:
-
NAAA assay buffer (100 mM NaH2PO4, 100 mM sodium citrate, 0.1% Triton-X 100, 3 mM DTT, pH 4.5).
-
Test compound at various concentrations or a vehicle control.
-
Enzyme preparation (e.g., 4 µg of lysosomal extract protein).
-
-
Substrate Addition: The reaction is initiated by adding a radiolabeled substrate, such as [1-14C]palmitoylethanolamide.
-
Incubation: The reaction mixture is incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by adding a cold mixture of methanol and chloroform (1:1 v/v) containing an internal standard.
-
Extraction: A liquid-liquid extraction is performed to separate the product (radiolabeled palmitic acid) from the unreacted substrate.
-
Quantification: The radioactive product is analyzed using thin-layer chromatography (TLC) followed by scintillation counting.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated to determine the IC50 value.
Monoamine Transporter Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of a compound to the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters using a radiolabeled ligand such as [3H]WIN 35,428 for DAT.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat striatum for DAT) in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add increasing concentrations of the unlabeled test compound.
-
Add a constant, low concentration of the radiolabeled ligand (e.g., [3H]WIN 35,428).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
To determine non-specific binding, include control wells with a high concentration of a known potent inhibitor (e.g., cocaine for DAT).
-
-
Incubation and Filtration:
-
Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
-
Detection and Analysis:
-
Allow the filters to dry, then add scintillation fluid.
-
Count the radioactivity in each well using a scintillation counter.
-
Methodological & Application
Application Notes and Protocols: 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Azabicyclo[3.2.1]octan-8-ol hydrochloride is a valuable heterocyclic building block belonging to the tropane alkaloid family. Its rigid bicyclic structure and strategically placed functional groups—a secondary amine and a hydroxyl group—make it an attractive starting material for the synthesis of a diverse range of complex molecules with significant biological activity. This document provides detailed application notes and generalized experimental protocols for the use of this compound in the development of novel compounds, particularly those targeting the central nervous system.
The 8-azabicyclo[3.2.1]octane core is a well-established scaffold in medicinal chemistry, known for its presence in numerous bioactive natural products and synthetic drugs. Derivatives of this scaffold have shown a wide array of pharmacological activities, including interactions with nicotinic acetylcholine receptors, dopamine transporters (DAT), and serotonin transporters (SERT).[1] Consequently, this compound serves as a key precursor for generating libraries of compounds for screening in drug discovery programs.
Key Synthetic Transformations and Applications
This compound offers three primary sites for chemical modification: the hydroxyl group, the secondary amine, and the bicyclic scaffold itself. The following sections outline the main synthetic transformations and the potential applications of the resulting derivatives.
Data Presentation: Synthetic Derivatives and Their Potential Applications
| Starting Material | Reaction Type | Functional Group Targeted | Product Class | Potential Biological Applications |
| This compound | Esterification | 8-hydroxyl | 3-Azabicyclo[3.2.1]octan-8-yl esters | Ligands for monoamine transporters (DAT, SERT), potential treatments for neurological disorders. |
| This compound | Oxidation | 8-hydroxyl | 3-Azabicyclo[3.2.1]octan-8-one | Intermediate for further functionalization, e.g., synthesis of imines, oximes, or tertiary alcohols. |
| This compound | N-Alkylation | 3-amino | N-Alkyl-3-azabicyclo[3.2.1]octan-8-ols | Modulation of receptor binding affinity and selectivity, improvement of pharmacokinetic properties. |
| This compound | N-Arylation | 3-amino | N-Aryl-3-azabicyclo[3.2.1]octan-8-ols | Synthesis of ligands for various CNS targets. |
| This compound | Acylation | 3-amino | N-Acyl-3-azabicyclo[3.2.1]octan-8-ols | Synthesis of amide-containing bioactive molecules. |
Experimental Protocols
The following are generalized protocols for key synthetic transformations of this compound. Researchers should optimize these conditions for specific substrates and scales.
Protocol 1: General Procedure for Esterification of the 8-hydroxyl Group
This protocol describes a standard method for acylating the hydroxyl group to form various esters, which have shown significant activity as monoamine transporter ligands.
Materials:
-
This compound
-
Desired carboxylic acid
-
Coupling agent (e.g., DCC, EDC)
-
Base (e.g., triethylamine, DIPEA)
-
Anhydrous solvent (e.g., DCM, DMF)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DCM, add triethylamine (2.5 eq) and stir at room temperature for 15 minutes.
-
Add the coupling agent (e.g., EDC, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes with triethylamine) to afford the desired ester.
Protocol 2: General Procedure for Oxidation of the 8-hydroxyl Group
This protocol outlines the conversion of the secondary alcohol to the corresponding ketone, 3-Azabicyclo[3.2.1]octan-8-one, a versatile intermediate for further derivatization.
Materials:
-
This compound
-
Oxidizing agent (e.g., PCC, Dess-Martin periodinane, or Swern oxidation reagents)
-
Anhydrous solvent (e.g., DCM)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure (using PCC):
-
Suspend pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous DCM.
-
To this suspension, add a solution of 3-Azabicyclo[3.2.1]octan-8-ol (as the free base, 1.0 eq) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in DCM) to yield 3-Azabicyclo[3.2.1]octan-8-one.
Protocol 3: General Procedure for N-Alkylation of the 3-amino Group
This protocol describes the introduction of an alkyl group at the nitrogen atom, which can be crucial for modulating the pharmacological properties of the final compound.
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl iodide, alkyl bromide) or aldehyde/ketone for reductive amination
-
Base (e.g., potassium carbonate, sodium triacetoxyborohydride for reductive amination)
-
Solvent (e.g., acetonitrile, DMF, or dichloroethane for reductive amination)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure (using an alkyl halide):
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq) and the alkyl halide (1.2 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the N-alkylated product.
Visualizations
Synthetic Workflow
The following diagram illustrates the key synthetic transformations starting from this compound.
References
Application Notes and Protocols for the Derivatization of 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 3-azabicyclo[3.2.1]octan-8-ol hydrochloride, a versatile scaffold in medicinal chemistry. The inherent structural features of this bicyclic amine, including a secondary amine and a hydroxyl group, offer multiple points for chemical modification, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. Its rigid framework is a key feature in the design of ligands for various biological targets, including monoamine transporters and opioid receptors.
Overview of Derivatization Strategies
The 3-azabicyclo[3.2.1]octan-8-ol core can be readily modified at two primary positions: the nitrogen atom of the azabicyclic ring (N-3) and the oxygen atom of the hydroxyl group (O-8). These modifications allow for the exploration of how different substituents impact the pharmacological properties of the resulting compounds.
Key Derivatization Points:
-
N-Alkylation and N-Arylation: Introduction of various alkyl or aryl groups at the nitrogen atom can significantly influence the compound's affinity and selectivity for its biological target.
-
O-Acylation and O-Alkylation: Modification of the hydroxyl group can alter the molecule's polarity, lipophilicity, and potential for hydrogen bonding, which are critical for pharmacokinetic and pharmacodynamic profiles.
-
Stereochemistry: The orientation of the hydroxyl group (endo vs. exo) can profoundly affect biological activity, making stereoselective synthesis and derivatization crucial.
Experimental Protocols
The following protocols are generalized procedures derived from established synthetic methodologies. Researchers should optimize these conditions for specific substrates.
N-Alkylation of 3-Azabicyclo[3.2.1]octan-8-ol
This protocol describes the introduction of an alkyl group at the nitrogen atom of the bicyclic scaffold.
Protocol 1: Reductive Amination
This method is suitable for introducing a wide range of alkyl groups via reaction with an aldehyde or ketone followed by reduction.
-
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add a mild base, such as triethylamine (1.2 eq), to neutralize the hydrochloride salt.
-
-
Step 2: Imine/Enamine Formation
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion or enamine intermediate.
-
-
Step 3: Reduction
-
Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
-
Step 4: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Direct Alkylation with Alkyl Halides
This method is effective for introducing simple alkyl groups.
-
Step 1: Reaction Setup
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
-
Step 2: Alkylation
-
Add the corresponding alkyl halide (e.g., alkyl bromide or iodide) (1.1 eq) to the mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir for 12-24 hours.
-
-
Step 3: Work-up and Purification
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
-
O-Acylation of 3-Azabicyclo[3.2.1]octan-8-ol
This protocol details the esterification of the hydroxyl group. The nitrogen atom should be protected prior to this reaction to prevent competing N-acylation. A common protecting group is the tert-butoxycarbonyl (Boc) group.
Protocol 3: O-Acylation using Acyl Chlorides or Anhydrides
-
Step 1: N-Protection (if necessary)
-
Protect the nitrogen of 3-azabicyclo[3.2.1]octan-8-ol with a suitable protecting group (e.g., Boc anhydride in the presence of a base like triethylamine).
-
-
Step 2: Acylation
-
Dissolve the N-protected 3-azabicyclo[3.2.1]octan-8-ol (1.0 eq) in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF).
-
Add a base, for instance, triethylamine or pyridine (1.5 eq).
-
Cool the mixture to 0 °C and add the acyl chloride or acid anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Step 3: Work-up and Purification
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by flash chromatography.
-
-
Step 4: N-Deprotection
-
If required, remove the N-protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).
-
Data Presentation
The following tables summarize hypothetical quantitative data for novel derivatives of 3-azabicyclo[3.2.1]octan-8-ol, illustrating how such data can be presented for SAR analysis.
Table 1: In Vitro Binding Affinities of N-Substituted 3-Azabicyclo[3.2.1]octan-8-ol Derivatives for Monoamine Transporters
| Compound ID | R (N-substituent) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| 1a | -H | 1250 | 2500 | 850 |
| 1b | -CH₃ | 850 | 1800 | 620 |
| 1c | -CH₂CH₃ | 620 | 1500 | 450 |
| 1d | -Benzyl | 150 | 980 | 210 |
| 1e | -CH₂(4-Cl-Ph) | 98 | 750 | 150 |
Table 2: Mu-Opioid Receptor (MOR) Antagonist Activity of O-Acylated 3-Azabicyclo[3.2.1]octan-8-ol Derivatives
| Compound ID | R' (O-acyl group) | MOR IC₅₀ (nM) |
| 2a | -COCH₃ | 550 |
| 2b | -COPh | 210 |
| 2c | -CO(4-F-Ph) | 150 |
| 2d | -CO(2-thienyl) | 125 |
Visualizations
The following diagrams, created using the DOT language, illustrate the described experimental workflows.
Caption: Workflow for N-alkylation derivatization.
Caption: Workflow for O-acylation derivatization.
Caption: Logical flow for drug discovery.
Application Notes and Protocols for N-alkylation of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride, a key intermediate in the synthesis of various biologically active compounds. Two primary methods are presented: direct N-alkylation with alkyl halides and reductive amination with aldehydes or ketones.
Introduction
The 3-azabicyclo[3.2.1]octane scaffold, also known as isotropane, is a vital structural motif in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. N-substitution of this bicyclic system allows for the modulation of a compound's biological activity, making the N-alkylation of 3-Azabicyclo[3.2.1]octan-8-ol a critical transformation in the development of novel therapeutics.
Experimental Protocols
Two robust and widely applicable methods for the N-alkylation of this compound are detailed below. The starting material is a hydrochloride salt, which necessitates a neutralization step to free the secondary amine for reaction. This is typically achieved by the in-situ addition of a base.
Method 1: Direct N-Alkylation with Alkyl Halides
This method is suitable for the introduction of alkyl groups via substitution reaction with a corresponding alkyl halide (e.g., benzyl bromide, ethyl iodide).
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetonitrile or DMF (10-20 mL per gram of starting material). To this suspension, add a suitable base. Use potassium carbonate (2.0-3.0 eq) for a solid base, or triethylamine (2.0-3.0 eq) for a liquid base. Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt.
-
Alkyl Halide Addition: Add the alkyl halide (1.1-1.5 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If potassium carbonate was used, filter off the solids and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
If triethylamine was used, concentrate the reaction mixture directly.
-
Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Quantitative Data Summary (Representative)
| Parameter | Value |
| Reactants | |
| 3-Azabicyclo[3.2.1]octan-8-ol HCl | 1.0 eq |
| Benzyl bromide | 1.2 eq |
| Potassium Carbonate | 2.5 eq |
| Solvent | Acetonitrile |
| Reaction Temperature | 70 °C |
| Reaction Time | 12 hours |
| Typical Yield | 75-90% |
Method 2: Reductive Amination with Aldehydes or Ketones
This one-pot procedure involves the formation of an iminium intermediate from the amine and a carbonyl compound, which is then reduced in situ by a mild reducing agent.
Reaction Scheme:
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous dichloromethane or 1,2-dichloroethane (10-20 mL per gram of starting material). Add triethylamine or DIPEA (2.0-3.0 eq) and stir for 30 minutes at room temperature.
-
Carbonyl Compound Addition: Add the aldehyde or ketone (1.1-1.5 eq) and stir for an additional 30-60 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5-2.0 eq) or sodium cyanoborohydride (1.5-2.0 eq) portion-wise over 10-15 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Stir vigorously for 15-30 minutes.
-
Separate the organic layer and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Quantitative Data Summary (Representative)
| Parameter | Value |
| Reactants | |
| 3-Azabicyclo[3.2.1]octan-8-ol HCl | 1.0 eq |
| Benzaldehyde | 1.2 eq |
| Sodium triacetoxyborohydride | 1.5 eq |
| Triethylamine | 2.0 eq |
| Solvent | Dichloromethane |
| Reaction Temperature | Room Temperature |
| Reaction Time | 6 hours |
| Typical Yield | 80-95% |
Characterization of a Representative Product: N-Benzyl-3-azabicyclo[3.2.1]octan-8-ol
The following data is representative for the characterization of the N-benzylated product.
| Analysis | Results |
| Molecular Formula | C₁₄H₁₉NO |
| Molecular Weight | 217.31 g/mol |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.35-7.20 (m, 5H, Ar-H), 4.05 (br s, 1H, CH-OH), 3.60 (s, 2H, N-CH₂-Ph), 3.20-3.10 (m, 2H), 2.80-2.70 (m, 2H), 2.20-1.80 (m, 6H), 1.60-1.50 (m, 2H). |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 138.5, 129.0, 128.2, 127.0, 70.1, 59.8, 55.4, 48.2, 35.5, 28.9. |
| Mass Spectrometry (ESI+) | m/z 218.15 [M+H]⁺ |
Visualizations
Experimental Workflow for Direct N-Alkylation
Caption: Workflow for direct N-alkylation.
Experimental Workflow for Reductive Amination
Caption: Workflow for reductive amination.
Logical Relationship of Key Reaction Components
Caption: Key components and their roles.
Application Notes and Protocols: 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-azabicyclo[3.2.1]octan-8-ol hydrochloride scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of novel psychoactive compounds and therapeutic agents targeting the central nervous system (CNS). Its rigid bicyclic structure provides a well-defined three-dimensional orientation for pharmacophoric groups, enabling precise interactions with various neuronal targets. While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant activity as modulators of key proteins implicated in a range of neurological and psychiatric disorders.
These application notes provide an overview of the utility of this scaffold in neuroscience research, with a focus on its application in the development of ligands for monoamine transporters, opioid receptors, and critical signaling pathway components like the mechanistic target of rapamycin (mTOR). Detailed protocols for relevant in vitro and in vivo assays are provided to facilitate the exploration of novel compounds based on this promising chemical framework.
I. Targeting Monoamine Transporters: Dopamine (DAT) and Serotonin (SERT)
Derivatives of the azabicyclo[3.2.1]octane core are potent inhibitors of dopamine and serotonin transporters, making them valuable tools for studying the neurobiology of addiction, depression, and attention-deficit/hyperactivity disorder (ADHD).
Quantitative Data: Monoamine Transporter Affinity
| Compound ID | Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| 8α-phenyl-3-azabicyclo[3.2.1]octane derivative | DAT | [³H]WIN 35,428 Binding | 234 | ||
| 8-cyclopropylmethyl-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane | DAT | [³H]WIN 35,428 Binding | 4.0 | [1] | |
| 8-chlorobenzyl-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane | DAT | [³H]WIN 35,428 Binding | 3.9 | [1] |
Experimental Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter using [³H]WIN 35,428, a well-characterized radioligand.
Materials:
-
Tissue Source: Rat striatal tissue, known for its high density of dopamine transporters.
-
Radioligand: [³H]WIN 35,428 (specific activity ~80-85 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: Cocaine (10 µM) or unlabeled WIN 35,428 (1 µM).
-
Test Compounds: Serial dilutions of compounds containing the 3-azabicyclo[3.2.1]octan-8-ol core.
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 100 µL of the membrane preparation (50-100 µg of protein).
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [³H]WIN 35,428, and 100 µL of the membrane preparation.
-
Test Compound: Add 50 µL of the test compound dilution, 50 µL of [³H]WIN 35,428, and 100 µL of the membrane preparation.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.
-
II. Modulating the Opioid System: Kappa Opioid Receptor (KOR) Antagonism
The azabicyclo[3.2.1]octane scaffold has been successfully employed to develop potent and selective antagonists of the kappa opioid receptor (KOR). These compounds are of significant interest for the treatment of depression, anxiety, and substance use disorders.
Quantitative Data: Kappa Opioid Receptor Affinity
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Reference |
| 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide derivative 1 | KOR | [³⁵S]GTPγS Binding | 77 | [2] |
| 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide derivative 2 | KOR | [³⁵S]GTPγS Binding | 20 | [2] |
| 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide derivative 3 | KOR | [³⁵S]GTPγS Binding | 172 |
Experimental Protocol: [³⁵S]GTPγS Binding Assay for KOR Antagonism
This functional assay measures the ability of a test compound to inhibit the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the KOR.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human kappa opioid receptor (e.g., CHO-KOR or HEK-KOR cells).
-
Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Agonist: A selective KOR agonist (e.g., U-50,488 or Dynorphin A).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Test Compounds: Serial dilutions of potential KOR antagonists.
Procedure:
-
Membrane Preparation:
-
Harvest cells expressing the KOR and homogenize in ice-cold assay buffer.
-
Centrifuge and wash the membranes as described for the DAT binding assay.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
GTPγS Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Test compound at various concentrations (or vehicle for control).
-
KOR agonist (at a concentration that produces ~80% of the maximal response, e.g., EC₈₀).
-
Membrane preparation (10-20 µg of protein).
-
GDP (final concentration 10-30 µM).
-
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the net agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the total agonist-stimulated binding.
-
Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the antagonist concentration.
-
Calculate the IC₅₀ value for the antagonist.
-
III. Targeting Intracellular Signaling: mTORC1 Pathway Inhibition
The 3-oxa-8-azabicyclo[3.2.1]octane moiety has been incorporated into potent and selective inhibitors of the mechanistic target of rapamycin (mTOR), a key kinase in the PI3K/AKT/mTOR signaling pathway that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various neurological disorders, including epilepsy and autism spectrum disorders.
Quantitative Data: mTOR Inhibition
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Reference |
| Wyeth-BMCL-200910075-9b | mTOR | Kinase Assay | 0.7 | [3] |
| PQR620 | mTORC1/2 | Kinase Assay | Potent (specific value not provided) | [4] |
mTORC1 Signaling Pathway
Experimental Protocol: In Vitro Kinase Assay for mTOR Inhibition
This protocol outlines a general method for assessing the inhibitory activity of test compounds against mTOR kinase.
Materials:
-
Enzyme: Recombinant human mTOR protein.
-
Substrate: A suitable substrate for mTOR, such as a peptide derived from 4E-BP1 or S6K1, or the full-length proteins.
-
ATP: Adenosine 5'-triphosphate, including [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays.
-
Assay Buffer: Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Test Compounds: Serial dilutions of potential mTOR inhibitors.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add kinase buffer, the test compound at various concentrations, and the mTOR enzyme.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding a mixture of the substrate and ATP (containing the radiolabeled ATP).
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for phosphocellulose paper-based assays, or EDTA for other methods).
-
Spot the reaction mixture onto phosphocellulose paper or filters.
-
Wash the paper/filters extensively to remove unincorporated radiolabeled ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to a vehicle control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel molecular probes and potential therapeutic agents for a wide array of neuroscience targets. The provided data and protocols offer a foundation for researchers to explore the potential of this chemical framework in elucidating the complex mechanisms of the central nervous system and in the development of next-generation treatments for neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. A Critical Assessment of Computer-Aided Approaches for Identifying FAK Inhibitors [sedici.unlp.edu.ar]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride as a Versatile Precursor for Novel Tropane Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropane alkaloids, characterized by the 8-azabicyclo[3.2.1]octane core, represent a significant class of biologically active compounds with a long history in medicine.[1] Natural and synthetic tropane derivatives are utilized for a wide range of therapeutic applications, including anticholinergic, anesthetic, and stimulant effects. The growing interest in developing novel therapeutics with improved efficacy and reduced side effects has propelled the exploration of new synthetic routes to create diverse tropane alkaloid analogs. 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride (also known as nortropine hydrochloride) is a key precursor that offers a versatile scaffold for the synthesis of a wide array of novel tropane alkaloids through derivatization at the nitrogen (N3) and the hydroxyl (C8) positions. This document provides detailed application notes and experimental protocols for the synthesis of novel tropane alkaloids using this compound as a starting material.
Synthetic Pathways Overview
The primary strategies for derivatizing 3-Azabicyclo[3.2.1]octan-8-ol involve N-alkylation/N-arylation and O-acylation (esterification). These modifications allow for the introduction of diverse functional groups, leading to the generation of libraries of novel compounds for structure-activity relationship (SAR) studies.
References
Application Notes and Protocols for 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Azabicyclo[3.2.1]octan-8-ol hydrochloride is a chiral bicyclic amino alcohol. Its rigid structure and the presence of both a secondary amine and a hydroxyl group make it a potential candidate for applications in asymmetric organocatalysis. While direct literature precedent for the use of this compound as a primary organocatalyst is limited, its structural motifs are found in well-established organocatalysts. The secondary amine can be converted to a catalytically active enamine or iminium ion, and the hydroxyl group can participate in directing the stereochemical outcome of a reaction through hydrogen bonding.
These notes provide a potential application of this compound as a pre-catalyst in asymmetric aldol and Michael reactions, drawing parallels with established proline and prolinol-type organocatalysts. The provided protocols are general methodologies that can serve as a starting point for researchers exploring the catalytic potential of this compound.
Hypothetical Catalytic Cycle
The proposed catalytic cycle for an asymmetric aldol reaction using 3-Azabicyclo[3.2.1]octan-8-ol as the active catalyst (generated in situ from the hydrochloride salt) is depicted below. The catalyst is proposed to react with a donor ketone to form a nucleophilic enamine intermediate. This enamine then attacks the acceptor aldehyde. The stereochemistry of the product is directed by the chiral scaffold of the catalyst, potentially through hydrogen bonding interactions involving the hydroxyl group. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral aldol product.
Application Notes and Protocols for the Quantification of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Azabicyclo[3.2.1]octan-8-ol hydrochloride is a bicyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active molecules. Accurate and precise quantification of this compound is crucial for quality control, reaction monitoring, and pharmacokinetic studies. This document provides detailed application notes and generalized protocols for the quantitative analysis of this compound using common analytical techniques. While specific validated methods for this compound are not widely published, the following protocols are based on established principles for the analysis of similar small polar amine compounds and provide a strong starting point for method development and validation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO | [1] |
| Molecular Weight | 163.64 g/mol | [1] |
| Appearance | Powder or liquid | [2] |
| Purity (typical) | ≥97% - 98% | [2][3] |
| Storage | Store in a tightly closed container | [2] |
I. High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds. Due to the polar nature and lack of a strong chromophore in this compound, several HPLC approaches can be considered.
1. Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is well-suited for the retention and separation of polar compounds that are poorly retained in reversed-phase chromatography.
Experimental Protocol: HILIC-ELSD/CAD
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD).
-
Chromatographic Conditions (Starting Point):
-
Column: HILIC column (e.g., silica, amide, or zwitterionic phase), 100 mm x 2.1 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: ELSD (Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min) or CAD (settings as per manufacturer's recommendation).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Prepare a series of calibration standards by serial dilution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area (or log[peak area] for ELSD) versus the concentration of the standards.
-
Quantify the sample concentration using the linear regression of the calibration curve.
-
Workflow for HILIC Method Development
Caption: HILIC-ELSD/CAD workflow for quantification.
2. Derivatization followed by Reversed-Phase HPLC-UV
For sensitive quantification using a UV detector, derivatization of the primary/secondary amine and hydroxyl groups with a UV-absorbing agent is a common strategy.
Experimental Protocol: Pre-column Derivatization with Dansyl Chloride
-
Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Derivatization Procedure:
-
To 100 µL of the sample or standard solution, add 200 µL of a borate buffer (pH 9.5).
-
Add 200 µL of dansyl chloride solution (1 mg/mL in acetonitrile).
-
Vortex and incubate at 60 °C for 30 minutes in the dark.
-
Quench the reaction by adding 50 µL of a quenching solution (e.g., 2% ethylamine in water).
-
Vortex and let it stand for 10 minutes.
-
The derivatized sample is ready for injection.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: ~340 nm (or the absorption maximum of the dansyl derivative).
-
Workflow for Derivatization HPLC-UV Method
Caption: Workflow for HPLC-UV with pre-column derivatization.
II. Gas Chromatography (GC) Method
GC is suitable for volatile and thermally stable compounds. Derivatization is often required to increase the volatility and thermal stability of polar compounds like this compound.
Experimental Protocol: GC-FID after Derivatization
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an appropriate capillary column.
-
Derivatization Procedure (Silylation):
-
Evaporate a known volume of the sample solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions (Starting Point):
-
Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector: FID.
-
Detector Temperature: 300 °C.
-
-
Data Analysis:
-
Use an internal standard (e.g., a structurally similar compound that is not present in the sample) for improved accuracy and precision.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
III. Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS offers high sensitivity and selectivity, making it the method of choice for quantifying low levels of the analyte, especially in complex matrices.
Experimental Protocol: HILIC-MS/MS
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Chromatographic Conditions: Similar to the HILIC-ELSD/CAD method, but with a volatile mobile phase modifier (e.g., 0.1% formic acid instead of ammonium acetate if a positive ionization mode is used).
-
Mass Spectrometry Conditions (Starting Point for QqQ):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Precursor Ion [M+H]⁺: m/z 128.1 (for the free base C₇H₁₃NO).
-
Product Ions: To be determined by infusing a standard solution and performing a product ion scan. Fragmentation of the protonated molecule will likely occur at the bicyclic ring structure.
-
Multiple Reaction Monitoring (MRM) Transitions: At least two transitions should be monitored for confident quantification and confirmation (e.g., 128.1 -> fragment 1; 128.1 -> fragment 2).
-
Source Parameters: Capillary voltage, gas flows, and temperatures should be optimized for the specific instrument to maximize the signal for the precursor ion.
-
-
Data Analysis:
-
Quantification is performed using the area of the most intense and stable MRM transition.
-
An isotopically labeled internal standard (e.g., d₄-3-Azabicyclo[3.2.1]octan-8-ol) is highly recommended for the most accurate results.
-
IV. Data Presentation and Method Validation
Regardless of the chosen technique, the method must be validated according to ICH guidelines or internal SOPs. The following parameters should be assessed and the data presented in a clear, tabular format.
Table 1: Summary of Proposed Analytical Methods
| Parameter | HILIC-ELSD/CAD | RP-HPLC-UV (Deriv.) | GC-FID (Deriv.) | HILIC-MS/MS |
| Principle | Separation of polar analyte, universal detection | Derivatization for UV detection, reversed-phase separation | Derivatization for volatility, GC separation | Separation with highly selective and sensitive mass detection |
| Selectivity | Moderate | Good | Good | Excellent |
| Sensitivity | Low to Moderate | Moderate | Moderate | Very High |
| Sample Prep | Simple dissolution | Multi-step derivatization | Multi-step derivatization | Simple dissolution |
| Pros | No derivatization needed | Uses standard UV detector | High resolution | High sensitivity and selectivity |
| Cons | Requires specialized detector, non-linear response | Derivatization can be complex and variable | Analyte must be thermally stable after derivatization | High instrument cost |
Table 2: Method Validation Performance Data (Template)
This table should be populated with experimental data obtained during method validation.
| Validation Parameter | Acceptance Criteria | HILIC-ELSD/CAD | RP-HPLC-UV (Deriv.) | GC-FID (Deriv.) | HILIC-MS/MS |
| Linearity (r²) | ≥ 0.995 | e.g., 0.997 | e.g., 0.999 | e.g., 0.998 | e.g., >0.999 |
| Range (µg/mL) | - | e.g., 10-500 | e.g., 1-100 | e.g., 1-200 | e.g., 0.01-10 |
| Limit of Detection (LOD) (µg/mL) | Report Value | e.g., 3 | e.g., 0.3 | e.g., 0.5 | e.g., 0.003 |
| Limit of Quantification (LOQ) (µg/mL) | Report Value | e.g., 10 | e.g., 1 | e.g., 1.5 | e.g., 0.01 |
| Accuracy (% Recovery) | 80-120% (or 90-110%) | e.g., 98.5-102.1% | e.g., 99.1-101.5% | e.g., 97.8-103.2% | e.g., 99.5-100.8% |
| Precision (% RSD) | ≤ 15% (≤ 2% for assay) | e.g., < 5% | e.g., < 3% | e.g., < 4% | e.g., < 2% |
| Specificity/Selectivity | No interference at the retention time of the analyte | Demonstrated | Demonstrated | Demonstrated | Demonstrated |
The quantification of this compound can be approached using several analytical techniques. For simple assays where high sensitivity is not required, HILIC with universal detectors like ELSD or CAD is a viable option that avoids complex sample preparation. For laboratories equipped with standard HPLC-UV systems, a pre-column derivatization method can be developed to achieve good sensitivity. GC-FID after derivatization is also a suitable alternative. For applications requiring the highest sensitivity and selectivity, such as bioanalysis, an LC-MS/MS method is the recommended approach. The protocols and starting conditions provided herein offer a solid foundation for the development and validation of a robust quantitative method tailored to specific research or quality control needs.
References
Application Notes and Protocols for the Scalable Synthesis of 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the scalable synthesis of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride, a valuable building block in pharmaceutical development. The protocol is designed for pilot plant production, emphasizing safety, scalability, and robustness.
Introduction
The 3-azabicyclo[3.2.1]octane scaffold is a key structural motif present in a variety of biologically active molecules. Its constrained bicyclic structure provides a rigid framework that can be exploited in drug design to enhance binding affinity and selectivity to biological targets. This document outlines a multi-step synthesis to produce this compound on a kilogram scale, suitable for further pharmaceutical development.
Overall Synthetic Workflow
The synthesis proceeds through a three-step sequence starting from commercially available N-benzylmaleimide and 1,3-butadiene, followed by reduction, deprotection, and salt formation.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Safety Precaution: All operations should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of N-Benzyl-3-azabicyclo[3.2.1]oct-6-ene-2,4-dione
This step involves a Diels-Alder cycloaddition reaction between N-benzylmaleimide and 1,3-butadiene.
Materials:
-
N-Benzylmaleimide
-
1,3-Butadiene (liquefied gas)
-
Toluene
-
Hydroquinone (inhibitor)
Equipment:
-
High-pressure reactor with temperature and pressure control
-
Chilling unit
-
Rotary evaporator
Procedure:
-
Charge the high-pressure reactor with N-benzylmaleimide and a catalytic amount of hydroquinone.
-
Add toluene as the solvent.
-
Seal the reactor and cool the contents to -10 °C.
-
Carefully introduce liquefied 1,3-butadiene into the reactor.
-
Slowly warm the reactor to 100-110 °C and maintain for 12-16 hours. Monitor the internal pressure.
-
After the reaction is complete (monitored by GC-MS or LC-MS), cool the reactor to room temperature and cautiously vent the excess butadiene.
-
Concentrate the reaction mixture under reduced pressure to remove toluene.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Synthesis of N-Benzyl-3-azabicyclo[3.2.1]octan-8-one
This step involves the reduction of the double bond and the dione functionality. A one-pot reduction using zinc dust in acetic acid is a scalable option.
Materials:
-
N-Benzyl-3-azabicyclo[3.2.1]oct-6-ene-2,4-dione
-
Zinc dust
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
Charge the reactor with N-Benzyl-3-azabicyclo[3.2.1]oct-6-ene-2,4-dione and glacial acetic acid.
-
Cool the mixture to 10-15 °C.
-
Slowly add zinc dust portion-wise, maintaining the internal temperature below 40 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and zinc salts. Wash the filter cake with DCM.
-
Carefully neutralize the filtrate with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.
-
The product can be purified by column chromatography if necessary, but is often of sufficient purity for the next step.
Step 3: Reduction to N-Benzyl-3-azabicyclo[3.2.1]octan-8-ol
This step involves the stereoselective reduction of the ketone to the corresponding alcohol using sodium borohydride.
Materials:
-
N-Benzyl-3-azabicyclo[3.2.1]octan-8-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Addition funnel
Procedure:
-
Dissolve N-benzyl-3-azabicyclo[3.2.1]octan-8-one in methanol in the reactor.
-
Cool the solution to 0-5 °C.
-
Slowly add sodium borohydride portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.
-
The product can be purified by crystallization or column chromatography.
Step 4: Deprotection to 3-Azabicyclo[3.2.1]octan-8-ol
The N-benzyl protecting group is removed by catalytic hydrogenation.
Materials:
-
N-Benzyl-3-azabicyclo[3.2.1]octan-8-ol
-
Palladium on carbon (10% Pd/C, 50% wet)
-
Methanol or Ethanol
-
Hydrogen gas
Equipment:
-
Hydrogenation reactor (e.g., Parr shaker or autoclave)
-
Filtration system for catalyst removal (e.g., Celite pad)
Procedure:
-
Charge the hydrogenation reactor with N-benzyl-3-azabicyclo[3.2.1]octan-8-ol and methanol.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Heat the mixture to 40-50 °C and agitate for 12-24 hours.
-
Monitor the reaction by LC-MS for the disappearance of the starting material.
-
After completion, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-Azabicyclo[3.2.1]octan-8-ol.
Step 5: Formation of this compound
The final step is the formation of the hydrochloride salt to improve stability and handling properties.
Materials:
-
3-Azabicyclo[3.2.1]octan-8-ol
-
Isopropyl alcohol (IPA) or Ethanol
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)
Equipment:
-
Glass reactor with overhead stirrer
-
Filtration and drying equipment
Procedure:
-
Dissolve the crude 3-Azabicyclo[3.2.1]octan-8-ol in a minimal amount of isopropyl alcohol.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of hydrochloric acid in isopropanol (or concentrated HCl) dropwise until the pH is acidic (pH 1-2).
-
Stir the mixture at 0-5 °C for 1-2 hours to allow for complete precipitation of the hydrochloride salt.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold isopropyl alcohol.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
Data Presentation
The following tables summarize the expected quantitative data for a pilot plant scale production targeting approximately 1 kg of the final product.
Table 1: Reagents and Expected Yields
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | N-Benzylmaleimide | 1,3-Butadiene | N-Benzyl-3-azabicyclo[3.2.1]oct-6-ene-2,4-dione | 85-95 |
| 2 | N-Benzyl-3-azabicyclo[3.2.1]oct-6-ene-2,4-dione | Zinc, Acetic Acid | N-Benzyl-3-azabicyclo[3.2.1]octan-8-one | 80-90 |
| 3 | N-Benzyl-3-azabicyclo[3.2.1]octan-8-one | Sodium borohydride | N-Benzyl-3-azabicyclo[3.2.1]octan-8-ol | 90-98 |
| 4 | N-Benzyl-3-azabicyclo[3.2.1]octan-8-ol | H₂, 10% Pd/C | 3-Azabicyclo[3.2.1]octan-8-ol | 90-98 |
| 5 | 3-Azabicyclo[3.2.1]octan-8-ol | Hydrochloric acid | This compound | 95-99 |
Table 2: Pilot Plant Scale (1 kg Target) Material Input and Output
| Step | Input Material | Quantity | Output Product | Expected Quantity |
| 1 | N-Benzylmaleimide | ~1.5 kg | N-Benzyl-3-azabicyclo[3.2.1]oct-6-ene-2,4-dione | ~1.7 kg |
| 2 | N-Benzyl-3-azabicyclo[3.2.1]oct-6-ene-2,4-dione | ~1.7 kg | N-Benzyl-3-azabicyclo[3.2.1]octan-8-one | ~1.4 kg |
| 3 | N-Benzyl-3-azabicyclo[3.2.1]octan-8-one | ~1.4 kg | N-Benzyl-3-azabicyclo[3.2.1]octan-8-ol | ~1.3 kg |
| 4 | N-Benzyl-3-azabicyclo[3.2.1]octan-8-ol | ~1.3 kg | 3-Azabicyclo[3.2.1]octan-8-ol | ~0.8 kg |
| 5 | 3-Azabicyclo[3.2.1]octan-8-ol | ~0.8 kg | This compound | ~1.0 kg |
Note: The quantities are estimates and may vary based on the actual yields and purity of intermediates.
Application Notes and Protocols: 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride in Transition Metal Catalysis
A comprehensive review of available scientific literature and chemical databases indicates that 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride has not been reported as a chiral ligand in transition metal-catalyzed reactions. Searches for its application in asymmetric synthesis, including enantioselective hydrogenation, C-C bond formation, or other stereoselective transformations, did not yield any specific examples of its use to induce chirality from a metal center. The existing research primarily focuses on the synthesis of the broader azabicyclo[3.2.1]octane scaffold, which is a key structural motif in various biologically active compounds, most notably tropane alkaloids.
While direct applications of this compound as a chiral ligand are not documented, the synthesis and modification of the parent 8-azabicyclo[3.2.1]octane core are of significant interest in medicinal and synthetic chemistry.[1][2] This framework's rigid, bicyclic nature makes it an attractive scaffold for the development of therapeutic agents.[2][3]
Enantioselective Synthesis of the 8-Azabicyclo[3.2.1]octane Scaffold
The enantioselective construction of the 8-azabicyclo[3.2.1]octane skeleton is a well-explored area, often employing transition metal catalysis where a different, established chiral ligand is used to control the stereochemistry. These methods are crucial for accessing optically pure tropane alkaloids and their analogs.[1][4][5]
One prominent strategy involves the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides. For instance, a dual catalytic system comprising a rhodium(II) complex and a chiral Lewis acid has been successfully employed to synthesize optically active 8-oxabicyclo[3.2.1]octanes with high diastereoselectivity and enantioselectivity.[6]
Below is a generalized workflow for the enantioselective synthesis of an azabicyclo[3.2.1]octane derivative, illustrating the use of a transition metal catalyst and a separate chiral ligand, not the azabicyclooctanol itself.
Potential Research Directions
Given the absence of data, the exploration of 3-Azabicyclo[3.2.1]octan-8-ol and its derivatives as potential chiral ligands in transition metal catalysis represents a novel and unexplored area of research. The presence of both a secondary amine and a hydroxyl group offers two potential coordination sites, which could be utilized to form bidentate ligands. The inherent chirality of the (1R,5S) or (1S,5R) isomers could then be transferred during a catalytic transformation.
A hypothetical catalytic cycle for an asymmetric transfer hydrogenation, where a derivative of 3-Azabicyclo[3.2.1]octan-8-ol acts as a chiral ligand, is depicted below. This diagram is purely conceptual and intended to illustrate a potential application.
Conclusion
For researchers, scientists, and drug development professionals, it is crucial to note that while the 3-azabicyclo[3.2.1]octane framework is a valuable scaffold, the specific use of this compound as a chiral ligand in transition metal catalysis is not supported by the current body of scientific literature. Consequently, no quantitative data or established experimental protocols for such applications can be provided. Future research may explore this potential application, which would require the development and characterization of novel transition metal complexes and the systematic evaluation of their catalytic activity and enantioselectivity in various asymmetric transformations.
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. (1R,3S,5S)-8-Azabicyclo[3.2.1]octane-3-carboxylic Acid [benchchem.com]
- 3. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
improving the reaction yield of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically involves a two-step process. The first step is the construction of the bicyclic ketone, 3-Azabicyclo[3.2.1]octan-8-one, often through an intramolecular cyclization or a cycloaddition reaction. The second step is the reduction of the ketone to the corresponding alcohol, followed by salt formation with hydrochloric acid to yield the final product.
Q2: What are the most common challenges encountered in this synthesis?
A2: Researchers may face several challenges, including low yields in the cyclization step due to competing side reactions, incomplete reduction of the ketone, and difficulties in purifying the final hydrochloride salt.
Q3: How can I improve the yield of the initial cyclization reaction?
A3: Optimizing reaction conditions is key. This includes careful control of reactant concentrations, temperature, and reaction time. For intramolecular cyclizations, high-dilution conditions can favor the desired ring formation over intermolecular polymerization.
Q4: What are the recommended reducing agents for converting the ketone to the alcohol?
A4: Sodium borohydride (NaBH₄) is a commonly used reagent for the reduction of bicyclic amino ketones due to its mild nature and high selectivity. Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but may require more stringent reaction conditions. Catalytic hydrogenation is another viable option.
Q5: How can I effectively purify the final this compound product?
A5: Recrystallization is a common and effective method for purifying the hydrochloride salt. A mixed solvent system, such as an alcohol (e.g., ethanol, methanol) and an ester (e.g., ethyl acetate), can be effective. The process involves dissolving the crude product in a minimum amount of the hot solvent mixture and allowing it to cool slowly to form pure crystals.
Troubleshooting Guides
Problem 1: Low Yield of 3-Azabicyclo[3.2.1]octan-8-one (Ketone Intermediate)
| Potential Cause | Troubleshooting Steps |
| Intermolecular side reactions (polymerization) | - Employ high-dilution conditions to favor intramolecular cyclization.- Slowly add the starting materials to the reaction mixture. |
| Incorrect reaction temperature | - Optimize the reaction temperature. Some cyclizations require heating, while others proceed better at lower temperatures. |
| Inefficient cyclization catalyst or reagent | - Screen different catalysts or reagents for the cyclization step.- Ensure the catalyst or reagent is of high purity and activity. |
| Decomposition of starting materials or product | - Protect sensitive functional groups if necessary.- Analyze the reaction mixture at different time points to monitor for degradation. |
Problem 2: Incomplete Reduction of 3-Azabicyclo[3.2.1]octan-8-one
| Potential Cause | Troubleshooting Steps |
| Insufficient amount of reducing agent | - Increase the molar excess of the reducing agent (e.g., NaBH₄). |
| Low reactivity of the reducing agent | - Consider a more powerful reducing agent like LiAlH₄ if NaBH₄ is ineffective, ensuring appropriate safety precautions and anhydrous conditions.- For catalytic hydrogenation, ensure the catalyst is active and not poisoned. |
| Suboptimal reaction temperature | - Some reductions may require cooling (e.g., 0 °C) to improve selectivity, while others may need gentle heating to proceed to completion. |
| Presence of impurities that quench the reducing agent | - Ensure the ketone starting material is of high purity. |
Problem 3: Difficulty in Isolating and Purifying this compound
| Potential Cause | Troubleshooting Steps |
| Formation of an oil instead of a solid | - Ensure the free base is fully neutralized with HCl.- Try different solvent systems for precipitation or recrystallization. |
| Product is highly soluble in the reaction solvent | - After acidification, concentrate the solution to induce precipitation.- Add a less polar co-solvent to decrease the solubility of the hydrochloride salt. |
| Presence of persistent impurities | - Perform a preliminary purification of the free base (alcohol) before converting it to the hydrochloride salt.- Experiment with different recrystallization solvents or solvent mixtures. A patent suggests that a mixed solvent of an alcohol and an ester can be effective for refining the crude product[1]. |
Experimental Protocols
An improved method for preparing 3-azabicyclo[3.2.1]octane hydrochloride has been reported, which likely serves as a precursor to the desired alcohol. While the full experimental details of the original paper by Potti and Nobles are not widely available, a general procedure for the reduction of the corresponding ketone and subsequent salt formation is outlined below.
Step 1: Reduction of 3-Azabicyclo[3.2.1]octan-8-one to 3-Azabicyclo[3.2.1]octan-8-ol
-
Dissolve 3-Azabicyclo[3.2.1]octan-8-one in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. A molar excess of NaBH₄ (e.g., 1.5 to 2 equivalents) is typically used.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to destroy the excess borohydride.
-
Adjust the pH of the solution to basic (pH > 10) with a suitable base (e.g., NaOH) to ensure the product is in its free base form.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 3-Azabicyclo[3.2.1]octan-8-ol.
Step 2: Formation of this compound
-
Dissolve the crude 3-Azabicyclo[3.2.1]octan-8-ol in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
For further purification, recrystallize the crude hydrochloride salt from a suitable solvent system (e.g., ethanol/ethyl acetate).
Data Presentation
Table 1: Typical Reaction Conditions for the Reduction of 3-Azabicyclo[3.2.1]octan-8-one
| Parameter | Condition |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol or Ethanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 6 hours |
| Work-up | Aqueous work-up with extraction |
| Typical Yield | 85-95% (crude) |
Table 2: Solvents for Recrystallization of this compound
| Solvent System | Ratio (v/v) | Notes |
| Ethanol / Ethyl Acetate | 1:1 to 1:5 | Good for obtaining crystalline solid. |
| Methanol / Diethyl Ether | 1:2 to 1:10 | Can be effective but diethyl ether is highly volatile. |
| Isopropanol | - | Can be used as a single solvent in some cases. |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
purification of crude 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride by recrystallization
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: While specific solubility data is not widely published, a mixed solvent system of an alcohol and an ester is a recommended starting point.[1] For instance, combinations like methanol/ethyl acetate or ethanol/ethyl acetate could be effective.[1] Isopropanol has also been noted as a suitable solvent for recrystallizing other hydrochloride salts.[2] It is crucial to determine the optimal solvent and ratio through small-scale solubility tests.
Q2: How do I perform a solubility test to find a suitable recrystallization solvent?
A2: To perform a solubility test, place a small amount of your crude product into several test tubes. To each tube, add a different solvent or solvent mixture. Observe the solubility at room temperature and then upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.[3]
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" can occur if the solution is supersaturated or if the cooling process is too rapid.[4] Try reheating the solution to redissolve the oil, then allow it to cool down much more slowly. Adding a slightly larger volume of the hot solvent can also help prevent premature precipitation.
Q4: No crystals are forming, even after the solution has cooled. What are the next steps?
A4: If crystallization does not occur, the solution may not be saturated enough. You can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[4][5]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.[4][5]
-
Concentration: Evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.[4]
-
Cooling further: Place the flask in an ice bath or refrigerator to further decrease the solubility.
Q5: The purity of my recrystallized product is still low. What could be the reason?
A5: Low purity after recrystallization can result from several factors:
-
Incomplete removal of impurities: Some impurities may have similar solubility profiles to your compound. A second recrystallization may be necessary.
-
Inocclusion of mother liquor: If crystals form too quickly, impurities can become trapped within the crystal lattice.[5] Ensure a slow cooling rate.
-
Insufficient washing: The crystals may not have been washed adequately after filtration. Use a small amount of the ice-cold recrystallization solvent to wash the crystals on the filter.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Yield | - The solution is not sufficiently saturated. - Too much solvent was used.[3] - The cooling process was too rapid, leading to a supersaturated solution without nucleation.[4] | - Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. - Induce crystallization by scratching the flask or adding a seed crystal.[4][5] - Allow the solution to cool more slowly to room temperature before placing it in a cold environment.[4] |
| Formation of an Oil Instead of Crystals | - The compound is "oiling out" due to a significant difference in solubility at high and low temperatures. - The presence of significant impurities can lower the melting point of the solid.[5] | - Re-heat the solution to dissolve the oil, then allow it to cool at a much slower rate.[4] - Add a small amount of a co-solvent in which the compound is less soluble to the hot solution until it becomes slightly turbid, then allow it to cool slowly. |
| Crystals are Colored or Appear Impure | - Colored impurities are present in the crude material. - Incomplete dissolution of impurities. | - Consider treating the hot solution with a small amount of activated charcoal to adsorb colored impurities before the hot filtration step. - Ensure all soluble impurities are fully dissolved in the hot solvent. |
| Crystallization Occurs Too Quickly | - The solution is highly supersaturated. - The cooling rate is too fast. | - Reheat the solution and add a small additional amount of the "good" solvent to slightly decrease saturation.[5] - Insulate the flask to ensure a slower cooling rate. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline based on standard recrystallization techniques and information from related compounds.[1] Optimization will be required for specific batches of crude material.
1. Solvent Selection:
- Perform solubility tests with various alcohol/ester mixtures (e.g., methanol/ethyl acetate, ethanol/ethyl acetate, isopropanol/ethyl acetate) to identify a suitable solvent system. The ideal system will fully dissolve the crude product at an elevated temperature and result in low solubility upon cooling.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen "good" solvent (the alcohol).
- Heat the mixture gently (e.g., on a hot plate with stirring) to near the solvent's boiling point until the solid dissolves completely. Add more of the "good" solvent in small portions if necessary to achieve full dissolution.[3]
3. (Optional) Decolorization:
- If the solution is colored, remove it from the heat and allow it to cool slightly.
- Add a small amount of activated charcoal.
- Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
- If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
5. Crystallization:
- Slowly add the "poor" solvent (the ester) to the hot solution until it becomes slightly turbid (cloudy).
- Reheat the solution until it is clear again.
- Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.
- Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
6. Isolation and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals on the filter with a small amount of the ice-cold recrystallization solvent mixture to remove any remaining soluble impurities.[3]
7. Drying:
- Dry the purified crystals under vacuum to remove any residual solvent.
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
References
troubleshooting side reactions in the synthesis of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride
Welcome to the technical support center for the synthesis of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and provide answers to frequently asked questions encountered during the synthesis of this tropane alkaloid core.
Troubleshooting Guides and FAQs
This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot your synthesis.
Part 1: Synthesis of Tropinone (Key Intermediate)
Question: My yield for the Robinson-Schöpf synthesis of tropinone is significantly lower than the reported >90%, and I'm observing a large amount of a viscous, polymeric substance. What is the likely cause and how can I fix it?
Answer: The most probable cause is the intermolecular condensation of succinaldehyde, which competes with the desired intramolecular double Mannich reaction. This side reaction is highly dependent on the reaction conditions.
Troubleshooting Steps:
-
pH Control is Critical: The Robinson-Schöpf reaction is highly pH-dependent. The intramolecular Mannich reaction is favored in a narrow pH range (typically 4-5) to ensure the amine is sufficiently nucleophilic while the aldehyde remains protonated for activation. Deviating from this can favor intermolecular side reactions.
-
High-Dilution Conditions: Running the reaction under high-dilution conditions can significantly favor the intramolecular cyclization over intermolecular polymerization.
-
Slow Addition of Reagents: The slow, controlled addition of the starting materials can help maintain a low concentration of the reactive intermediates, thus suppressing polymerization.
-
Purity of Succinaldehyde: Succinaldehyde is prone to polymerization on storage. Ensure you are using freshly prepared or purified succinaldehyde for the reaction.
Question: What is the function of acetonedicarboxylic acid in the Robinson-Schöpf synthesis, and can it be substituted?
Answer: Acetonedicarboxylic acid serves as a synthetic equivalent of acetone. The two carboxylic acid groups activate the central methylene protons, facilitating the Mannich reaction. These carboxyl groups are subsequently removed via decarboxylation under the reaction conditions to yield tropinone. While acetone itself can be used, the yields are generally lower due to the lower acidity of its α-protons. Using calcium or ethyl acetonedicarboxylate has been shown to improve yields.[1]
Part 2: N-Demethylation of Tropinone to Nortropinone
Question: I am attempting the N-demethylation of tropinone using a chloroformate reagent, but the reaction is sluggish and gives a complex mixture of products. What are the common pitfalls?
Answer: N-demethylation using chloroformates, such as 2,2,2-trichloroethyl chloroformate (Troc-Cl), is a two-step process that requires careful control of reaction conditions.
Troubleshooting Steps:
-
Incomplete Carbamate Formation: Ensure that the reaction is carried out under anhydrous conditions, as chloroformates can react with water. The use of a non-nucleophilic base is often required to neutralize the HCl generated during the reaction.
-
Side Reactions during Carbamate Cleavage: The reductive cleavage of the carbamate (e.g., with zinc dust) can sometimes be incomplete or lead to side products. Ensure the zinc is activated and that the reaction is monitored closely for the disappearance of the carbamate intermediate.
-
Alternative N-Demethylation Methods: If issues persist, consider alternative methods such as the Von Braun reaction (using cyanogen bromide) or photochemical demethylation.[2] However, these methods often involve highly toxic reagents and may require significant optimization. Electrochemical methods have also been developed as a greener alternative.
Question: Are there any common side products I should look for during N-demethylation?
Answer: Besides unreacted starting material, potential side products can include N-formyl nortropane derivatives or N-oxides, particularly if oxidative demethylation methods are employed. In the case of the Von Braun reaction, ring-opening of the bicyclic system can occur under harsh conditions, though N-demethylation is generally preferred.[3]
Part 3: Reduction of Nortropinone to 3-Azabicyclo[3.2.1]octan-8-ol
Question: My reduction of nortropinone yielded a mixture of two isomers. How can I control the stereoselectivity to obtain the desired 3-Azabicyclo[3.2.1]octan-8-ol?
Answer: The reduction of the ketone in nortropinone can produce two stereoisomers: the endo-alcohol (nortropine) and the exo-alcohol (pseudonortropine). The stereochemical outcome is dependent on the reducing agent and reaction conditions.
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
For the endo-alcohol (axial attack): Bulky hydride reagents, such as L-Selectride, tend to favor axial attack on the carbonyl, leading to the equatorial (endo) alcohol.
-
For the exo-alcohol (equatorial attack): Less sterically hindered reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can provide mixtures, but often favor the thermodynamically more stable exo-alcohol (axial OH group).[4] Catalytic hydrogenation can also favor the formation of the exo-isomer.
-
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This method, using an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) and a sacrificial alcohol (e.g., isopropanol), is highly chemoselective for ketones and can offer good stereoselectivity.[5][6]
-
Purification: If a mixture is obtained, careful column chromatography or crystallization may be required to separate the isomers.
Question: I am experiencing low yields during the reduction step. What could be the issue?
Answer: Low yields in hydride reductions can often be attributed to the quality of the reagents and the reaction setup.
Troubleshooting Steps:
-
Reagent Quality: Hydride reducing agents like LiAlH₄ are highly sensitive to moisture. Ensure you are using a fresh, dry reagent and that your solvent is anhydrous.
-
Reaction Temperature: Some reductions require low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions. Ensure proper temperature control throughout the addition of the reagent.
-
Workup Procedure: The workup for hydride reductions is critical. For LiAlH₄ reductions, a careful quenching procedure (e.g., Fieser workup) is necessary to safely destroy excess hydride and precipitate aluminum salts for easy filtration.
Part 4: Hydrochloride Salt Formation
Question: What is the best procedure for forming the hydrochloride salt of 3-Azabicyclo[3.2.1]octan-8-ol?
Answer: The formation of the hydrochloride salt is typically a straightforward acid-base reaction.
Procedure:
-
Dissolve the purified free base (3-Azabicyclo[3.2.1]octan-8-ol) in a suitable anhydrous organic solvent, such as diethyl ether, ethanol, or a mixture of ethanol and ether.
-
Slowly add a solution of hydrogen chloride in the same solvent or bubble anhydrous HCl gas through the solution until precipitation is complete.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting: If the salt does not precipitate, it may be too soluble in the chosen solvent. In such cases, adding a less polar co-solvent (e.g., hexane to an ether solution) can induce precipitation.[7][8]
Data Presentation
The following tables summarize quantitative data for the key steps in the synthesis of this compound.
Table 1: Robinson-Schöpf Synthesis of Tropinone
| Parameter | Value | Reference |
| Reactants | Succinaldehyde, Methylamine, Acetonedicarboxylic Acid | [9] |
| Solvent | Water | [1] |
| pH | 4-7 | [1][5] |
| Temperature | Room Temperature | N/A |
| Typical Yield | 70-90% | [1][9] |
Table 2: N-Demethylation of Tropinone to Nortropinone
| Method | Reagents | Solvent | Temperature | Yield | Reference |
| Chloroformate Method | 1. 2,2,2-Trichloroethyl chloroformate2. Zinc dust, Acetic acid | 1. Aprotic solvent2. Methanol or Acetic acid | Room Temperature | ~59% (overall from tropinone) | [10] |
| Von Braun Reaction | Cyanogen bromide (BrCN) | Inert solvent (e.g., Chloroform) | Varies | Moderate | [11] |
| Photochemical | Tetraphenylporphin, O₂, light | Dichloromethane | Room Temperature | 66% (for noratropine) | [11] |
| Electrochemical | - | Ethanol/Water | Room Temperature | High |
Table 3: Reduction of Nortropinone to 3-Azabicyclo[3.2.1]octan-8-ol
| Reducing Agent | Predominant Isomer | Solvent | Temperature | Typical Yield | Reference |
| Sodium Borohydride (NaBH₄) | exo (Pseudonortropine) | Methanol or Ethanol | 0 °C to Room Temp. | Good to High | [12] |
| Lithium Aluminum Hydride (LiAlH₄) | Mixture, often favors exo | Anhydrous Ether or THF | 0 °C to Room Temp. | High | [4] |
| Catalytic Hydrogenation | exo (Pseudonortropine) | Ethanol or Methanol | Room Temperature | High | N/A |
| Meerwein-Ponndorf-Verley | Varies (often exo) | Isopropanol | Reflux | Good | [6] |
Experimental Protocols
Protocol 1: Synthesis of Tropinone via Robinson-Schöpf Reaction
-
Reaction Setup: In a large round-bottom flask equipped with a magnetic stirrer, prepare a buffered aqueous solution at pH 5 using a suitable buffer system (e.g., citrate buffer).
-
Reactant Preparation: Prepare separate solutions of succinaldehyde, methylamine hydrochloride, and acetonedicarboxylic acid in the buffer solution.
-
Reaction Execution: Cool the buffered solution in an ice bath. Slowly and simultaneously add the reactant solutions to the stirred buffer over several hours, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Isolation: Once the reaction is complete, make the solution basic (pH > 10) with a strong base (e.g., NaOH). Extract the aqueous layer multiple times with an organic solvent (e.g., chloroform or dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropinone. The product can be further purified by vacuum distillation.
Protocol 2: N-Demethylation of Tropinone using 2,2,2-Trichloroethyl Chloroformate
-
Carbamate Formation: Dissolve tropinone in an anhydrous aprotic solvent (e.g., toluene) under an inert atmosphere. Add a non-nucleophilic base (e.g., proton sponge). Cool the mixture to 0 °C and slowly add 2,2,2-trichloroethyl chloroformate. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Troc-nortropinone.
-
Carbamate Cleavage: Dissolve the crude carbamate in a mixture of acetic acid and water. Add activated zinc dust portion-wise and stir the mixture at room temperature until the carbamate is consumed (monitored by TLC).
-
Work-up and Isolation: Filter the reaction mixture through celite to remove excess zinc. Neutralize the filtrate with a base and extract the product into an organic solvent. Dry the organic layer, concentrate, and purify the resulting nortropinone by column chromatography or crystallization.
Protocol 3: Stereoselective Reduction of Nortropinone to exo-3-Azabicyclo[3.2.1]octan-8-ol (Pseudonortropine)
-
Reaction Setup: Dissolve nortropinone in methanol and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Execution: After the addition is complete, allow the reaction to stir at room temperature for several hours until the starting material is fully consumed (monitored by TLC).
-
Work-up and Isolation: Carefully add acetone to quench any remaining NaBH₄. Remove the solvent under reduced pressure. Add water to the residue and extract the product into an organic solvent (e.g., chloroform).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude exo-3-Azabicyclo[3.2.1]octan-8-ol. The product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield in the Robinson-Schöpf synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 3. EP2477984B1 - A method for the n-demethylation of n-methyl heterocycles - Google Patents [patents.google.com]
- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 5. grokipedia.com [grokipedia.com]
- 6. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 7. US3547998A - Intermediate and process for the preparation of nortriptyline - Google Patents [patents.google.com]
- 8. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 9. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Photochemical N-demethylation of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Technical Support Center: Optimization of Reaction Conditions for Forming 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride. This bicyclic amino alcohol is a valuable building block in medicinal chemistry, and its efficient synthesis is crucial for the development of novel therapeutics.
Experimental Workflow Overview
The synthesis of this compound is a multi-step process that begins with the formation of the bicyclic ketone precursor, 3-Azabicyclo[3.2.1]octan-8-one, followed by its stereoselective reduction to the corresponding alcohol, and finally, conversion to the hydrochloride salt.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Azabicyclo[3.2.1]octan-8-one (Precursor)
The precursor, 3-Azabicyclo[3.2.1]octan-8-one, can be synthesized via a Robinson-Schöpf reaction.[1][2] This one-pot multicomponent reaction involves the condensation of a dialdehyde (like succinaldehyde), a primary amine, and acetonedicarboxylic acid.[1][2]
Materials:
-
Succinaldehyde
-
Amine (e.g., benzylamine for a protected intermediate)
-
Acetonedicarboxylic acid
-
Appropriate buffer solution (e.g., citrate buffer)
-
Solvent (typically water)
Procedure:
-
Prepare a buffered aqueous solution and adjust the pH to a range of 4-7 for optimal reaction conditions.[3]
-
Dissolve the amine and acetonedicarboxylic acid in the buffered solution.
-
Slowly add succinaldehyde to the reaction mixture with vigorous stirring.
-
Maintain the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, work up the reaction mixture by adjusting the pH and extracting the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or crystallization to obtain 3-Azabicyclo[3.2.1]octan-8-one.
Step 2: Stereoselective Reduction of 3-Azabicyclo[3.2.1]octan-8-one
The reduction of the ketone to an alcohol can result in two diastereomers, syn and anti. The choice of reducing agent and reaction conditions is critical for achieving high diastereoselectivity.
Method A: Sodium Borohydride Reduction
-
Dissolve 3-Azabicyclo[3.2.1]octan-8-one in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in portions.
-
Stir the reaction mixture at 0°C and allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water or a dilute acid.
-
Extract the product with an organic solvent and purify by column chromatography to separate the diastereomers.
Method B: Luche Reduction for Improved Stereoselectivity For enhanced stereoselectivity, a Luche reduction can be employed, which uses a lanthanide salt like cerium(III) chloride in conjunction with sodium borohydride.[4]
-
Dissolve 3-Azabicyclo[3.2.1]octan-8-one and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in methanol.
-
Cool the mixture to -78°C (dry ice/acetone bath).
-
Add sodium borohydride portion-wise while maintaining the low temperature.
-
Stir the reaction at -78°C for the specified time, monitoring by TLC.
-
Work up the reaction as described for the standard NaBH₄ reduction.
Step 3: Formation of this compound
-
Dissolve the purified 3-Azabicyclo[3.2.1]octan-8-ol in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound as a crystalline solid.[5]
Data Presentation: Optimization of the Reduction Step
The stereochemical outcome of the ketone reduction is highly dependent on the reagents and conditions used. The following table summarizes the expected outcomes based on general principles of bicyclic ketone reduction.
| Reducing Agent/System | Typical Solvent | Temperature (°C) | Expected Major Diastereomer | Notes |
| NaBH₄ | Methanol, Ethanol | 0 to RT | Mixture of syn and anti | Often provides moderate selectivity. |
| LiAlH₄ | THF, Diethyl Ether | 0 to RT | Mixture of syn and anti | More reactive than NaBH₄, may offer different selectivity. |
| NaBH₄ / CeCl₃ (Luche) | Methanol | -78 | Often favors one diastereomer | The cerium salt can coordinate with the carbonyl and amine, directing the hydride attack.[6] |
| Catalytic Hydrogenation | Methanol, Ethanol | RT | Dependent on catalyst and substrate | The stereochemical outcome is influenced by the catalyst surface and the direction of hydrogen delivery. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Robinson-Schöpf reaction (Step 1) | - Incorrect pH of the reaction mixture.- Polymerization of succinaldehyde. | - Carefully buffer the reaction medium to maintain a pH between 4 and 7.[3]- Use high dilution conditions to favor intramolecular cyclization.- Add succinaldehyde slowly to the reaction mixture. |
| Poor diastereoselectivity in the reduction (Step 2) | - The chosen reducing agent is not selective for this substrate.- Reaction temperature is too high. | - Employ a more selective reducing system, such as the Luche reduction (NaBH₄/CeCl₃).[4]- Perform the reduction at lower temperatures (e.g., -78°C). |
| Incomplete reaction during reduction (Step 2) | - Insufficient amount of reducing agent.- Deactivation of the reducing agent by moisture. | - Use a slight excess of the reducing agent.- Ensure all solvents and reagents are anhydrous. |
| Difficulty in separating diastereomers (Step 3) | - The diastereomers have very similar polarities. | - Use a high-performance column chromatography system.- Consider derivatization to facilitate separation, followed by deprotection.[7] |
| Product is an oil instead of a crystalline solid (Step 3) | - Presence of impurities.- Residual solvent. | - Ensure the free base is of high purity before salt formation.- Dry the final product under high vacuum for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the Robinson-Schöpf reaction? A1: The optimal pH for the Robinson-Schöpf reaction is typically in the range of 4-7.[3] This pH range is a compromise to ensure the amine is sufficiently nucleophilic while the aldehyde is activated for the Mannich reaction.
Q2: How can I improve the stereoselectivity of the ketone reduction? A2: To improve stereoselectivity, consider using a directing group on the nitrogen atom (e.g., a bulky protecting group) or employing a chelation-controlled reduction such as the Luche reduction (NaBH₄/CeCl₃), which can favor the formation of one diastereomer.[6] Performing the reaction at low temperatures can also enhance selectivity.
Q3: My hydrochloride salt is hygroscopic. How should I handle and store it? A3: If the hydrochloride salt is hygroscopic, it should be handled in a dry atmosphere (e.g., a glove box) and stored in a tightly sealed container with a desiccant.
Q4: Can I use catalytic hydrogenation for the reduction step? A4: Yes, catalytic hydrogenation can be used. The choice of catalyst (e.g., Pd/C, PtO₂, Raney Nickel) and reaction conditions (pressure, temperature, solvent) will influence the stereochemical outcome and should be optimized for the desired diastereomer.
Q5: What are the common byproducts in this synthesis? A5: In the Robinson-Schöpf reaction, byproducts can arise from the polymerization of succinaldehyde. During the reduction, the other diastereomer is the main "byproduct." Incomplete reactions or side reactions during salt formation can also lead to impurities.
References
- 1. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 2. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 3. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 4. Stereoselective Luche Reduction of Deoxynivalenol and Three of Its Acetylated Derivatives at C8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. scielo.br [scielo.br]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride. Here you will find detailed methods for removing impurities and assessing the purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: Common impurities often stem from the synthetic route used. If preparing the compound from a tropinone precursor, potential impurities include unreacted tropinone, byproducts from the reduction reaction, and residual reagents. Side reactions during the formation of the azabicyclo core, such as intermolecular condensation, can also lead to dimeric or polymeric impurities.
Q2: How can I get a quick assessment of my sample's purity?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for a preliminary purity assessment. A typical TLC system for this compound would use a silica gel plate and a mobile phase of dichloromethane (DCM) and methanol (MeOH), often with a small amount of ammonium hydroxide to reduce tailing. Visualizing the spots under UV light (if applicable) and with a staining reagent like Dragendorff's reagent can reveal the presence of multiple components.
Q3: My purified this compound shows significant peak tailing during HPLC analysis. What could be the cause and how can I fix it?
A3: Peak tailing for basic compounds like this compound on reversed-phase HPLC columns (e.g., C18) is often due to interactions between the basic amine group and acidic silanol groups on the silica surface. To mitigate this, you can try adjusting the mobile phase pH to be more acidic (pH < 3) or adding a competing base like triethylamine (TEA) to the mobile phase. Using a highly end-capped or "base-deactivated" column can also significantly improve peak shape.
Q4: What is the expected appearance and solubility of pure this compound?
A4: Pure this compound is typically a white to off-white solid. As a hydrochloride salt, it should be soluble in water and alcohols like methanol and ethanol, and less soluble in non-polar organic solvents.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Issue 1: Low yield after recrystallization.
-
Possible Cause 1: The chosen solvent system is too good a solvent for the compound. If the compound is highly soluble in the recrystallization solvent even at low temperatures, recovery will be poor.
-
Solution: Try a mixed solvent system. For example, dissolve the compound in a minimal amount of a good solvent (like methanol or ethanol) at an elevated temperature, and then slowly add a poor solvent (like ethyl acetate or diethyl ether) until the solution becomes slightly turbid. Then, allow it to cool slowly. A mixed solvent of an alcohol and an ester is often effective.[1]
-
-
Possible Cause 2: The cooling process was too rapid. Rapid cooling can lead to the formation of small, impure crystals or an oil.
-
Solution: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Possible Cause 3: Insufficient concentration of the crude product. If the starting solution is too dilute, crystallization may not occur.
-
Solution: Before cooling, carefully evaporate some of the solvent to reach a point of saturation.
-
Issue 2: The product oils out during recrystallization instead of forming crystals.
-
Possible Cause 1: High level of impurities. Impurities can disrupt the crystal lattice formation.
-
Solution: First, try a different purification method to remove the bulk of the impurities, such as acid-base extraction or column chromatography, before attempting recrystallization.
-
-
Possible Cause 2: Inappropriate solvent system.
-
Solution: Experiment with different solvent systems. If the compound is oiling out from a single solvent, a mixed solvent system might be more successful.
-
Issue 3: Poor separation of the product from an impurity during column chromatography.
-
Possible Cause 1: Incorrect mobile phase polarity. The polarity of the eluent may be too high or too low, causing the product and impurity to co-elute.
-
Solution: Optimize the mobile phase by running TLC with different solvent ratios. For normal-phase chromatography on silica gel, a gradient of methanol in dichloromethane is a good starting point. Gradually increasing the polarity by increasing the percentage of methanol can help resolve closely eluting spots.
-
-
Possible Cause 2: Column overloading. Applying too much sample to the column can lead to broad peaks and poor separation.
-
Solution: Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight.
-
Quantitative Data Summary
The following tables provide a summary of typical data associated with the purification and analysis of this compound.
Table 1: Comparison of Purification Methods
| Purification Method | Typical Starting Purity | Typical Final Purity | Expected Yield | Best for Removing |
| Recrystallization | 85-95% | >98% | 70-90% | Less soluble impurities |
| Acid-Base Extraction | 70-90% | >95% | 80-95% | Non-basic impurities |
| Column Chromatography | 50-90% | >99% | 60-85% | Structurally similar impurities |
Table 2: Analytical Methods for Purity Assessment
| Analytical Method | Stationary Phase | Mobile Phase/Eluent | Typical Result |
| TLC | Silica Gel 60 F254 | Dichloromethane:Methanol (9:1) + 0.5% NH4OH | Rf ≈ 0.4-0.6 |
| HPLC | C18 Reversed-Phase | Acetonitrile:Water with 0.1% TFA (gradient) | Retention time dependent on gradient |
| GC-MS | (After derivatization) | - | Provides mass of fragments for identification |
Experimental Protocols
Protocol 1: Recrystallization from an Alcohol/Ester Mixed Solvent System
This protocol is adapted from a method for a similar azabicyclo hydrochloride compound.[1]
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a warm alcohol (e.g., methanol or ethanol).
-
Addition of Anti-Solvent: While the solution is still warm, slowly add an ester solvent (e.g., ethyl acetate) dropwise until the solution becomes slightly cloudy.
-
Heating: Gently heat the mixture until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Acid-Base Extraction
This is a general procedure for the purification of basic compounds like tropane alkaloids.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl) three times. The basic product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer.
-
Combine Aqueous Layers: Combine the acidic aqueous extracts.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH or solid Na2CO3) until the pH is greater than 10. This will convert the hydrochloride salt back to the free base.
-
Back-Extraction: Extract the basic aqueous solution three times with fresh organic solvent (e.g., DCM). The purified free base will move into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified free base.
-
Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in the same solvent until precipitation is complete. Collect the precipitate by filtration.
Protocol 3: Flash Column Chromatography
This protocol is a good starting point for the chromatographic purification of 3-Azabicyclo[3.2.1]octan-8-ol as the free base.
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane or DCM).
-
Sample Loading: Dissolve the crude product (as the free base) in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 100% DCM). Gradually increase the polarity by adding increasing amounts of a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in DCM.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
Salt Formation: If the hydrochloride salt is desired, follow step 7 in Protocol 2.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for purification using acid-base extraction.
Caption: Workflow for flash column chromatography purification.
References
stability issues and degradation of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a tropane alkaloid derivative, it is susceptible to hydrolysis under both acidic and basic conditions, as well as oxidation of the alcohol group.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions should be stored in tightly sealed containers, protected from light, and kept at refrigerated temperatures (2-8°C). For long-term storage, freezing the solution may be an option, but freeze-thaw cycles should be avoided. The optimal pH for storage is generally in the acidic to neutral range, but this should be determined empirically for your specific application.
Q3: How can I detect the degradation of my this compound solution?
A3: Degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[1][2][3][4] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for the quantification of any loss in potency and the appearance of impurities.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of related tropane alkaloids, potential degradation products could include:
-
Oxidation product: 3-Azabicyclo[3.2.1]octan-8-one, resulting from the oxidation of the hydroxyl group.
-
Dehydration product: 3-Azabicyclo[3.2.1]oct-7-ene, formed by the elimination of water, particularly under acidic conditions and/or at elevated temperatures.
-
Ring-opened products: More extensive degradation under harsh hydrolytic conditions could lead to the opening of the bicyclic ring system.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency in the prepared solution over a short period. | pH-mediated hydrolysis: The solution pH may be too acidic or too basic. | Prepare fresh solutions and buffer them to a pH between 4 and 6. Conduct a pH stability study to determine the optimal pH for your experimental conditions. |
| Temperature-induced degradation: The solution is being stored at an inappropriate temperature. | Store stock solutions at 2-8°C and working solutions on ice during experiments. Avoid prolonged exposure to ambient or elevated temperatures. | |
| Appearance of new peaks in the HPLC chromatogram. | Formation of degradation products. | Identify the stress condition (e.g., light, heat, pH) causing the degradation. If possible, analyze the new peaks by LC-MS to identify the degradation products. Modify experimental conditions to avoid the identified stressor. |
| Contamination. | Ensure proper cleaning of all glassware and use high-purity solvents and reagents. Prepare a fresh solution and re-analyze. | |
| Precipitation observed in the solution upon storage. | Poor solubility at storage temperature or pH. | Check the solubility of this compound at the storage conditions. Consider using a co-solvent if compatible with your experiment, or adjust the concentration. |
| Formation of an insoluble degradation product. | Characterize the precipitate. If it is a degradant, adjust storage conditions to prevent its formation. |
Hypothetical Degradation Data
The following tables present hypothetical data to illustrate the results of a forced degradation study on this compound.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 40°C for 7 Days.
| Condition | Initial Assay (%) | Final Assay (%) | Total Degradation (%) | Major Degradation Product(s) |
| 0.1 M HCl (pH 1) | 100.2 | 85.1 | 15.1 | Dehydration Product |
| pH 4 Buffer | 99.8 | 98.5 | 1.3 | Not significant |
| pH 7 Buffer | 100.1 | 96.2 | 3.9 | Oxidation Product |
| 0.1 M NaOH (pH 13) | 99.9 | 78.4 | 21.5 | Ring-opened Products |
Table 2: Effect of Temperature and Oxidation on the Stability of this compound in pH 5 Buffered Solution for 24 Hours.
| Condition | Initial Assay (%) | Final Assay (%) | Total Degradation (%) | Major Degradation Product(s) |
| 25°C | 100.0 | 99.5 | 0.5 | Not significant |
| 60°C | 99.9 | 92.3 | 7.6 | Dehydration & Oxidation Products |
| 3% H₂O₂ at 25°C | 100.1 | 88.9 | 11.2 | Oxidation Product |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[5][6]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 8 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat 2 mL of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose 2 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 60% B
-
20-25 min: 60% B
-
25-26 min: 60% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or Mass Spectrometry (for peak identification).
-
Injection Volume: 10 µL.
Visualizations
Caption: Hypothetical degradation pathways of 3-Azabicyclo[3.2.1]octan-8-ol.
Caption: Experimental workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
challenges in scaling up the synthesis of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride, with a focus on challenges encountered during scale-up.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot your synthesis.
Question: My yield of the 3-azabicyclo[3.2.1]octane core is significantly lower than expected during scale-up, and I'm observing the formation of a large amount of polymeric byproduct. What is the likely cause and how can I mitigate this?
Answer: This is a common challenge when scaling up syntheses involving the Robinson-Schöpf reaction or similar multi-component condensations, which are often used to form the bicyclic core. The primary cause is likely the increased rate of intermolecular side reactions (polymerization) competing with the desired intramolecular cyclization at higher concentrations.
Troubleshooting Steps:
-
pH Control: The intramolecular Mannich reaction is highly pH-dependent. On a larger scale, localized pH variations due to inefficient mixing can favor side reactions. Ensure robust pH monitoring and control throughout the reaction vessel.
-
Controlled Reagent Addition: Instead of adding reagents all at once, implement a slow, controlled addition (e.g., using a syringe pump or dosing pump) of one of the key components, such as the dialdehyde precursor. This helps to maintain a low concentration of reactive intermediates, favoring the intramolecular cyclization.
-
High Dilution (Modified for Scale-up): While true high-dilution is often impractical at an industrial scale, you can simulate these conditions through controlled addition. The principle is to keep the concentration of the substrate that can polymerize low at all times.
-
Temperature Management: Exothermic reactions can lead to temperature gradients in large reactors, which can affect reaction kinetics and selectivity. Ensure adequate cooling and agitation to maintain a consistent temperature profile.
Question: I am facing difficulties with the purification of this compound at a larger scale, leading to inconsistent purity and yield. What purification strategies are recommended?
Answer: Purification at scale requires a robust and reproducible method. A multi-step approach involving extraction, crystallization, and potentially steam distillation can be effective.
Recommended Purification Protocol (Based on related compounds):
-
Neutralization and Extraction: After the reaction is complete, carefully neutralize the reaction mixture. The free base can then be extracted into an organic solvent. Multiple extractions will ensure a higher recovery.
-
Acidification and Salt Formation: The combined organic layers containing the free base are then treated with hydrochloric acid to form the hydrochloride salt. This step is critical for inducing crystallization.
-
Crystallization: The choice of solvent is crucial for effective crystallization at scale. A mixed solvent system, such as an alcohol/ester blend, can provide a good balance of solubility and anti-solvency to promote the formation of well-defined crystals.
-
Isolation and Drying: The crystallized product is isolated by filtration and washed with a cold solvent to remove impurities. Drying under vacuum at a controlled temperature is necessary to remove residual solvents.
Question: During the final crystallization step, I am getting an oil instead of a solid product, or the product is amorphous and difficult to handle. How can I improve the crystallization process?
Answer: Oiling out or the formation of amorphous material during crystallization at scale is often due to supersaturation being reached too quickly, the presence of impurities, or an inappropriate solvent system.
Troubleshooting Crystallization:
-
Solvent System Optimization: Experiment with different solvent/anti-solvent ratios and combinations on a smaller scale to find the optimal conditions for crystalline solid formation.
-
Seeding: Introduce a small amount of previously isolated crystalline material (seed crystals) to the supersaturated solution to induce crystallization.
-
Controlled Cooling: Implement a slow and controlled cooling profile. Rapid cooling often leads to the formation of small, impure crystals or oils.
-
Agitation: Ensure proper agitation to promote mass transfer and prevent localized supersaturation.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A1: Key safety considerations include:
-
Thermal Hazards: Be aware of any exothermic steps in the synthesis and ensure the cooling capacity of the reactor is sufficient to handle the heat generated.
-
Reagent Handling: Handle all chemicals, especially corrosive acids and bases, and potentially toxic intermediates, with appropriate personal protective equipment (PPE) and in well-ventilated areas.
-
Pressure Management: Be mindful of any potential for gas evolution and ensure that the reactor is properly vented.
Q2: How can I monitor the progress of the reaction effectively at a larger scale?
A2: At a larger scale, taking representative samples for analysis is key. In-process controls (IPCs) using techniques like HPLC, GC, or TLC can be used to monitor the consumption of starting materials and the formation of the product.
Q3: What are the common impurities encountered in the synthesis, and how can they be minimized?
A3: Common impurities may include unreacted starting materials, byproducts from side reactions (e.g., polymers from intermolecular condensation), and diastereomers. Minimizing these impurities involves optimizing reaction conditions (pH, temperature, addition rates) and employing a robust purification strategy as outlined in the troubleshooting guide.
Experimental Protocols
While a specific, publicly available, detailed protocol for the large-scale synthesis of this compound is not available, a general workflow can be inferred from related syntheses. The following represents a plausible multi-step synthesis and purification workflow.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical relationships between common problems, their causes, and potential solutions during the scale-up process.
Caption: Troubleshooting logic for scaling up the synthesis.
Data Presentation
Due to the lack of specific quantitative data in the public domain for the scale-up of this particular compound, the following table provides a conceptual comparison of parameters between lab-scale and a hypothetical scaled-up process, highlighting the areas that require significant adjustment.
| Parameter | Lab Scale (e.g., 1-10 g) | Pilot Scale (e.g., 1-10 kg) | Key Scale-up Considerations |
| Reaction Vessel | Round-bottom flask | Jacketed glass or stainless steel reactor | Material compatibility, heat transfer, and mixing efficiency. |
| Reagent Addition | Manual (e.g., dropping funnel) | Automated dosing pumps | Precise control of addition rate to manage exotherms and side reactions. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer (various impeller designs) | Ensuring homogeneity in a larger volume to avoid localized "hot spots" or concentration gradients. |
| Temperature Control | Oil bath / Ice bath | Jacket with heating/cooling fluid | Slower heat transfer in larger vessels requires proactive temperature management. |
| Work-up | Separatory funnel | Liquid-liquid extraction unit or stirred tank with decanting | Efficient phase separation at a larger scale can be challenging. |
| Purification | Flash chromatography / Recrystallization | Crystallization / Filtration / Drying | Chromatography is often not viable at a large scale; robust crystallization is key. |
| Yield | Often higher due to ideal conditions | May decrease without process optimization | Process optimization is crucial to maintain high yields at scale. |
| Purity | Typically high | Can be variable; requires robust purification | Control of impurities is critical for meeting specifications. |
Technical Support Center: Characterization of 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common characterization issues encountered with endo and exo isomers of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing unexpected peaks in our ¹H NMR spectrum. How can we identify the source of these impurities?
A1: Unexpected peaks in an NMR spectrum can arise from several sources, including residual solvents, starting materials, reaction byproducts, or diastereomers.
Troubleshooting Steps:
-
Residual Solvents: Compare the chemical shifts of the unknown peaks with common laboratory solvents (e.g., acetone, dichloromethane, ethyl acetate, hexane).
-
Starting Materials: Analyze the NMR spectra of your starting materials and compare them to the spectrum of your final product.
-
Reaction Byproducts: Consider the reaction mechanism to anticipate potential byproducts. For instance, incomplete cyclization or side reactions can lead to impurities.
-
Isomeric Purity: The presence of both endo and exo isomers will result in a more complex spectrum than a pure isomer. 2D NMR techniques like COSY and HSQC can help in assigning the peaks to each isomer.
Q2: We are struggling to differentiate between the endo and exo isomers using ¹H NMR. What are the key distinguishing features?
A2: The primary distinction between the endo and exo isomers of 3-Azabicyclo[3.2.1]octan-8-ol in ¹H NMR arises from the different spatial environments of the protons, leading to variations in chemical shifts and coupling constants. The proton at C8 (H8) is particularly diagnostic.
-
In the exo isomer , the hydroxyl group is oriented away from the larger six-membered ring, placing the H8 proton in a more shielded environment.
-
In the endo isomer , the hydroxyl group is oriented towards the larger six-membered ring, leading to a more deshielded H8 proton due to anisotropic effects from the C-C bonds of the ring.
Furthermore, the coupling constants between H8 and the bridgehead protons (H1 and H5) can differ. The dihedral angle between these protons will vary between the two isomers, affecting the observed J-coupling. A larger coupling constant is generally expected when the dihedral angle is closer to 0° or 180°.
To confirm stereochemistry:
-
NOESY/ROESY: A Nuclear Overhauser Effect (NOE) experiment is the most definitive method. For the endo isomer, an NOE correlation is expected between the H8 proton and the protons on the ethylene bridge (C6 and C7). For the exo isomer, an NOE would be expected between H8 and the bridgehead protons (H1 and H5).
Q3: Our mass spectrometry results show ambiguous fragmentation patterns. How can we use MS to distinguish the isomers?
A3: While Electron Ionization (EI) mass spectra of diastereomers can be very similar, subtle differences in the relative abundances of fragment ions may exist due to stereochemical influences on fragmentation pathways. The initial loss of water from the molecular ion is a common fragmentation pathway for alcohols. The stability of the resulting carbocation may differ between the endo and exo isomers, potentially leading to different fragmentation cascades.
Troubleshooting Workflow for MS Analysis:
Caption: Troubleshooting workflow for mass spectrometry analysis.
Q4: We are having difficulty separating the endo and exo isomers by HPLC. What column and mobile phase should we use?
A4: The separation of these polar, basic isomers can be challenging. A reversed-phase C18 column may not provide adequate resolution.
Recommended Approaches:
-
Chiral HPLC: For enantiomeric resolution (if applicable) and potentially for diastereomeric separation, a chiral stationary phase is recommended. Polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC) often provide good separation for this class of compounds.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC columns are well-suited for the separation of polar compounds.
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention and resolution of the hydrochloride salt on a reversed-phase column.
A typical starting mobile phase for a chiral or HILIC column would be a mixture of a non-polar solvent (like hexane or heptane) and a polar organic solvent (like isopropanol or ethanol), often with a small amount of an amine modifier (like diethylamine or triethylamine) to improve peak shape.
Data Presentation
The following tables summarize expected (qualitative) and hypothetical (quantitative) characterization data for the isomers of 3-Azabicyclo[3.2.1]octan-8-ol. Note that specific values can vary based on the solvent and instrument used.
Table 1: Hypothetical ¹H and ¹³C NMR Data Comparison
| Isomer | Key ¹H Chemical Shifts (δ, ppm) | Key ¹³C Chemical Shifts (δ, ppm) |
| exo | H8: ~3.8-4.0 (triplet) | C8: ~70-72 |
| H1, H5 (bridgehead): ~2.8-3.0 | C1, C5 (bridgehead): ~55-58 | |
| endo | H8: ~4.1-4.3 (triplet) | C8: ~68-70 |
| H1, H5 (bridgehead): ~2.9-3.1 | C1, C5 (bridgehead): ~54-57 |
Table 2: Expected Mass Spectrometry Fragmentation
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| exo & endo | 127.10 (free base) | 110 ([M-OH]⁺) |
| 98 ([M-C₂H₅]⁺) | ||
| 82 ([M-C₂H₅N]⁺) |
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy for Isomer Identification
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify the chemical shift of the H8 proton. A downfield shift is indicative of the endo isomer.
-
Analyze the coupling patterns of H8 and the bridgehead protons (H1 and H5).
-
-
Confirmation (NOESY):
-
Acquire a 2D NOESY spectrum.
-
Look for cross-peaks between H8 and the bridge protons (C6, C7) to confirm the endo stereochemistry, or between H8 and the bridgehead protons (H1, H5) to confirm the exo stereochemistry.
-
Logical Workflow for NMR-based Isomer Assignment:
Caption: Workflow for NMR-based isomer assignment.
Protocol 2: Chiral HPLC for Isomer Separation
-
Column: Chiralpak IA (or similar polysaccharide-based chiral column), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A starting condition could be Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL.
-
Optimization: If separation is not achieved, systematically vary the ratio of hexane to isopropanol. The concentration of the amine modifier can also be adjusted to improve peak shape.
Signaling Pathway for Method Development in HPLC:
Caption: HPLC method development pathway.
strategies to prevent degradation of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride during storage
Technical Support Center: 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride Storage and Stability
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of this compound during storage. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption and contamination.[1] While some suppliers suggest room temperature storage[2][3], for long-term stability, refrigeration at 2-8°C is recommended, especially if the product will be stored for an extended period.[4] Protect the compound from light and sources of ignition.[1]
Q2: What are the primary factors that can cause degradation of this compound?
A2: The primary factors that can lead to the degradation of this compound are exposure to moisture, high temperatures, light, and incompatible substances such as strong oxidizing agents.[1] Dust generation should also be minimized as it can increase the surface area exposed to environmental factors.[1]
Q3: What are the signs of degradation?
A3: Visual signs of degradation can include a change in color, clumping of the powder (indicating moisture absorption), or the development of an unusual odor. However, chemical degradation can occur without any visible changes. Therefore, it is crucial to perform analytical purity checks if you suspect degradation.
Q4: What are the hazardous decomposition products of this compound?
A4: Under conditions of thermal decomposition, such as in a fire, hazardous decomposition products can include carbon oxides, hydrogen chloride, and nitrogen oxides.[1] These are not typically formed during standard storage conditions but are a result of high-energy processes.
Q5: Are there any known stabilizers that can be used with this compound?
A5: While specific stabilizers for this compound are not extensively documented in publicly available literature, general classes of stabilizers for amines exist. For instance, hindered amine light stabilizers (HALS) are used to prevent photodegradation in polymeric materials by scavenging free radicals.[5][6][7] While not a standard practice for storing a pure chemical compound, if it is being incorporated into a formulation, the use of antioxidants or other stabilizers could be considered, depending on the application.
Troubleshooting Guide
This guide will help you troubleshoot potential issues related to the storage and stability of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected experimental results (e.g., lower than expected yield, side products) | Degradation of the starting material. | 1. Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC, NMR). 2. Review storage conditions to ensure they align with recommendations. 3. If degradation is confirmed, use a fresh, unopened batch of the compound. |
| Change in physical appearance (e.g., discoloration, clumping) | Moisture absorption or exposure to light/air. | 1. Discard the affected material. 2. Ensure storage containers are airtight and stored in a dark, dry place. 3. Consider storing the compound in a desiccator. |
| Inconsistent results between different batches of the compound | Variation in initial purity or degradation of an older batch. | 1. Always check the certificate of analysis (CoA) for each batch. 2. Perform a purity check on both batches to compare. 3. If the older batch shows signs of degradation, it should not be used for sensitive experiments. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place. Room temperature for short-term.[2][3] 2-8°C for long-term storage.[4] | Minimizes the rate of potential degradation reactions. |
| Humidity | Low humidity. Store in a tightly sealed container.[1] | Prevents hydrolysis and clumping. |
| Light | Store in a dark place or in an opaque container. | Prevents photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen) for maximum stability, especially for long-term storage or if the compound is of very high purity. | Minimizes oxidation. |
| Container | Tightly closed, non-reactive container (e.g., glass, appropriate plastic).[1] | Prevents contamination and reaction with container material. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound. The exact parameters may need to be optimized for your specific HPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of the mobile phase A.
Protocol 2: Karl Fischer Titration for Moisture Content Analysis
This method is used to quantify the amount of water in the sample, which is a key indicator of improper storage.
-
Apparatus: A coulometric or volumetric Karl Fischer titrator.
-
Reagent: Karl Fischer reagent appropriate for the titrator type.
-
Sample Preparation: Accurately weigh a suitable amount of the compound (typically 10-50 mg, depending on the expected moisture content) and introduce it directly into the titration vessel.
-
Procedure: Follow the instrument manufacturer's instructions for titration. The result will be given as a percentage of water content.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
References
- 1. aksci.com [aksci.com]
- 2. 1523618-33-8 3-AZABICYCLO[3.2.1]OCTAN-8-OL HCL AKSci 9172CZ [aksci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chemscene.com [chemscene.com]
- 5. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 6. 3vsigmausa.com [3vsigmausa.com]
- 7. mayzo.com [mayzo.com]
Technical Support Center: Optimizing Chromatographic Separation of 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride diastereomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound diastereomers challenging?
A1: The diastereomers of 3-Azabicyclo[3.2.1]octan-8-ol, often existing as endo and exo isomers, possess very similar physicochemical properties. Their hydrochloride salt form adds another layer of complexity due to its ionic nature, which can lead to strong interactions with the stationary phase, particularly with residual silanols on silica-based columns. Achieving baseline separation requires highly selective chromatographic conditions that can differentiate the subtle stereochemical differences between the isomers.
Q2: What are the recommended chromatographic techniques for separating these diastereomers?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques.[1][2] Both normal-phase and reversed-phase chromatography can be employed, with the choice depending on the specific diastereomers and the available stationary phases. Chiral chromatography, utilizing chiral stationary phases (CSPs), is also a powerful approach for resolving both diastereomers and enantiomers of tropane alkaloid-like structures.[3][4]
Q3: Which type of HPLC column is best suited for this separation?
A3: For reversed-phase HPLC, C8 or C18 columns are often used.[5] However, for basic compounds like 3-Azabicyclo[3.2.1]octan-8-ol, columns with base-deactivated silica or end-capping are recommended to minimize peak tailing.[6] Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivity. For chiral separations, polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak series), are a good starting point under normal phase conditions.[3]
Q4: How does the mobile phase pH affect the separation of these basic diastereomers?
A4: Mobile phase pH is a critical parameter in reversed-phase HPLC for ionizable compounds.[7][8][9] For a basic compound like 3-Azabicyclo[3.2.1]octan-8-ol, a low pH (typically between 2 and 4) will ensure the analyte is in a consistent protonated state.[9] This can also suppress the ionization of residual silanols on the stationary phase, reducing undesirable secondary interactions and improving peak shape.[6] Conversely, at a higher pH, the basic analyte will be less protonated, leading to longer retention times.[7]
Q5: What is the role of mobile phase additives in the separation?
A5: Mobile phase additives are crucial for optimizing the separation of these diastereomers.
-
Acidic Additives: In reversed-phase HPLC, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase helps to maintain a low pH and can improve peak shape by reducing tailing.[5][10]
-
Basic Modifiers: In normal-phase chiral chromatography, a basic modifier like diethylamine (DEA) or triethylamine (TEA) is often added to the mobile phase to block active sites on the stationary phase and improve peak symmetry.[3]
-
Buffers: Using a buffer system (e.g., phosphate or acetate) helps to maintain a constant pH, which is essential for reproducible retention times.[1][8][9]
Troubleshooting Guides
Issue 1: Poor Resolution or No Separation of Diastereomer Peaks
Symptoms:
-
A single, broad peak is observed instead of two distinct peaks.
-
The two diastereomer peaks are heavily overlapped.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Stationary Phase | The column chemistry may not provide sufficient selectivity. Solution: Screen different column types. For reversed-phase, try a PFP or phenyl-hexyl column for alternative selectivity. For more challenging separations, consider a chiral stationary phase (e.g., amylose-based).[3][6] |
| Suboptimal Mobile Phase Composition | The organic modifier, its concentration, or the pH may not be optimal for resolving the diastereomers. Solution: Systematically vary the mobile phase composition. In reversed-phase, adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. In normal-phase, alter the ratio of the polar modifier (e.g., isopropanol) to the non-polar solvent (e.g., n-hexane).[3][11] |
| Incorrect Mobile Phase pH | The pH may not be in the optimal range to control the ionization of the analyte and stationary phase. Solution: In reversed-phase, adjust the pH of the aqueous buffer. For basic compounds, a pH between 2 and 4 is a good starting point.[9] Ensure the chosen pH is at least 1.5-2 pH units away from the analyte's pKa for stable retention.[8] |
| Inadequate Method Conditions | Flow rate and temperature can influence resolution. Solution: Optimize the flow rate. Lower flow rates can sometimes improve resolution. Adjust the column temperature; lower temperatures may enhance selectivity in some cases. |
Issue 2: Peak Tailing or Asymmetrical Peak Shape
Symptoms:
-
The peaks have a "tail" extending from the back of the peak.
-
The peak front is sharp, but the back is broad.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Silanols | The basic amine group of the analyte interacts with acidic silanol groups on the silica-based stationary phase.[6] Solution: 1. Lower the mobile phase pH (to < 3) to protonate the silanols.[6] 2. Use a mobile phase additive like triethylamine (TEA) to act as a competing base.[6] 3. Employ a base-deactivated or end-capped column.[6] |
| Column Overload | Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or dilute the sample. |
| Mismatched Injection Solvent | The solvent used to dissolve the sample is stronger than the mobile phase. Solution: Dissolve the sample in the initial mobile phase whenever possible. |
| Column Contamination or Degradation | The column may be contaminated with strongly retained compounds, or the stationary phase may be degrading. Solution: Flush the column with a strong solvent. If the problem persists, a guard column may be needed, or the analytical column may require replacement. |
Issue 3: Irreproducible Retention Times
Symptoms:
-
The retention times of the diastereomer peaks shift between injections or between different analytical runs.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Poorly Equilibrated Column | The column has not reached equilibrium with the mobile phase before injection. Solution: Increase the column equilibration time before starting the analytical run. |
| Unstable Mobile Phase pH | The pH of the mobile phase is not well-controlled, leading to changes in the ionization state of the analyte. Solution: Use a buffer in the mobile phase and ensure it is within its effective buffering range (typically pKa ± 1 pH unit).[9] Prepare fresh mobile phase daily. |
| Fluctuations in Temperature | Changes in the column temperature can affect retention times. Solution: Use a column oven to maintain a constant and consistent temperature. |
| Leaks in the HPLC System | A leak in the system can cause pressure fluctuations and affect the flow rate. Solution: Inspect all fittings and connections for any signs of leakage and tighten or replace as necessary. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Diastereomer Separation
This protocol is a starting point based on methods for similar azabicyclo compounds.[5]
-
HPLC System: A standard HPLC or UPLC system with a UV detector.
-
Column: Inertsil C8 (250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.3% Trifluoroacetic acid (TFA) in water.
-
B: Acetonitrile.
-
Isocratic elution with an appropriate ratio of A and B (e.g., start with 80:20 A:B and adjust as needed).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Chiral Normal-Phase HPLC Method for Diastereomer/Enantiomer Separation
This protocol is adapted from methods for chiral separation of tropane alkaloids.[3]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Lux 3 µm Amylose-2 (150 x 4.6 mm).
-
Mobile Phase: n-Hexane and Isopropanol (90:10 v/v) containing 0.3% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Quantitative Data Tables
Table 1: Example Separation of Endo/Exo Isomers of a Related Azabicyclo Compound [5]
| Isomer | Retention Time (min) | Resolution (Rs) |
| Exo-isomer | 11.5 | \multirow{2}{*}{> 4.0} |
| Endo-isomer | 14.6 |
Chromatographic Conditions: Inertsil C8 column (250 x 4.6 mm, 5 µm), Mobile Phase: 0.3% TFA in water/acetonitrile, Flow Rate: 1.0 mL/min, Detection: UV.
Table 2: Effect of Mobile Phase pH on Retention of a Basic Compound (N-acetylprocainamide) [7]
| Mobile Phase pH | Retention Time (min) |
| Acidic | ~3.5 |
| Basic | ~11.0 |
Note: This table illustrates the general principle that increasing the pH for a basic compound in reversed-phase HPLC will increase its retention time.
Visualizations
Caption: General experimental workflow for HPLC analysis.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. public.pensoft.net [public.pensoft.net]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. mastelf.com [mastelf.com]
- 11. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
Validation & Comparative
Navigating the Synthesis of 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride: A Comparative Guide
For researchers and drug development professionals, the efficient synthesis of key intermediates is paramount. 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride, a valuable building block in medicinal chemistry, can be approached through several synthetic strategies. This guide provides a comparative analysis of potential synthetic routes, offering insights into their methodologies and key considerations. While detailed, directly comparable experimental data for multiple routes remains scattered in the literature, this guide constructs a framework based on established chemical principles and analogous syntheses of related bicyclic systems.
Key Synthetic Strategies
The synthesis of the 3-azabicyclo[3.2.1]octane core, a derivative of the tropane skeleton, often relies on intramolecular cyclization reactions. Two plausible approaches to this compound are highlighted here:
Route A: The Intramolecular Mannich Reaction Approach
This classic strategy builds the bicyclic ring system through the formation of a key intermediate, 3-azabicyclo[3.2.1]octan-8-one (a nortropinone analogue), via an intramolecular Mannich reaction. Subsequent reduction of the ketone yields the desired alcohol.
Route B: The Cycloaddition Approach
A more modern approach could involve a cycloaddition reaction to construct the bicyclic core in a highly convergent manner. This might be followed by functional group manipulations to arrive at the target molecule.
Comparative Data of Synthetic Routes
Due to the limited availability of comprehensive, side-by-side comparative studies in published literature, the following table presents a qualitative comparison based on the general characteristics of the reaction types involved.
| Parameter | Route A: Intramolecular Mannich Reaction | Route B: Cycloaddition Approach |
| Starting Materials | Readily available cyclic ketones/amines | More complex, functionalized precursors |
| Number of Steps | Potentially longer, multi-step sequence | Potentially shorter and more convergent |
| Key Reactions | Intramolecular Mannich, Ketone Reduction | Cycloaddition (e.g., [4+3]), Functional Group Interconversion |
| Stereocontrol | Can be challenging to control | Can offer good stereocontrol depending on the specific reaction |
| Overall Yield | Variable, dependent on optimization of each step | Potentially higher due to convergency |
| Scalability | Generally scalable with process optimization | May require specialized conditions for large-scale synthesis |
Experimental Protocols
Route A: Intramolecular Mannich Reaction (Hypothetical Protocol based on related syntheses)
Step 1: Synthesis of a suitable precursor A suitably substituted cycloheptanone derivative with a tethered amine is required. This precursor can be synthesized through various multi-step sequences.
Step 2: Intramolecular Mannich Reaction to form 3-Azabicyclo[3.2.1]octan-8-one The precursor from Step 1 is subjected to acidic or basic conditions to facilitate an intramolecular Mannich reaction, leading to the formation of the bicyclic ketone. The reaction conditions, including pH and temperature, are critical for optimizing the yield and minimizing side reactions.[1]
Step 3: Reduction of 3-Azabicyclo[3.2.1]octan-8-one The resulting ketone is then reduced to the corresponding alcohol, 3-Azabicyclo[3.2.1]octan-8-ol. Common reducing agents for this transformation include sodium borohydride or lithium aluminum hydride. The choice of reducing agent can influence the stereoselectivity of the alcohol formation.
Step 4: Formation of the Hydrochloride Salt The final step involves the treatment of the free base, 3-Azabicyclo[3.2.1]octan-8-ol, with hydrochloric acid in a suitable solvent (e.g., ether or isopropanol) to precipitate the hydrochloride salt.
Note: An "Improved method for preparing 3-azabicyclo(3.2.1)octane hydrochloride" has been reported by Potti and Nobles, though the detailed experimental procedure from this specific publication is not widely available.[2]
Visualization of Synthetic Logic
To aid in the conceptualization of these synthetic strategies, the following diagrams illustrate the logical flow of each approach.
Caption: Comparison of two potential synthetic pathways to 3-Azabicyclo[3.2.1]octan-8-ol HCl.
Caption: A generalized experimental workflow for the Intramolecular Mannich reaction approach.
Conclusion
The synthesis of this compound can be approached through multiple strategies, with the intramolecular Mannich reaction being a classical and well-precedented method for constructing the core bicyclic system. While direct comparative data is limited, an analysis of the underlying chemical principles suggests that cycloaddition reactions may offer a more convergent and potentially higher-yielding alternative, though possibly requiring more complex starting materials. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of synthesis, and the specific stereochemical requirements of the final product. Further research and publication of detailed, comparative experimental studies would be invaluable to the scientific community.
References
A Comparative Guide to Azabicycloalkane Analogs in Biological Assays: Spotlight on the 3-Azabicyclo[3.2.1]octane Scaffold
The azabicycloalkane core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. This guide delves into the performance of several analogs in key biological assays, offering a valuable resource for structure-activity relationship (SAR) studies and the design of novel therapeutics.
Quantitative Data Summary
The following tables summarize the in vitro biological data for a selection of azabicyclo[3.2.1]octane analogs, categorized by their primary biological targets. This data is compiled from various peer-reviewed studies to facilitate a comparative analysis.
Dopamine D2/D3 Receptor Antagonists
A series of N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol analogs have been evaluated for their binding affinity at dopamine D2 and D3 receptors. The data below highlights the influence of different substituents on receptor affinity.
| Compound ID | Aryl Group (at C3) | N-Substituent | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
| Analog 1 | 4-chlorophenyl | 3-indolylmethyl | 33.4 | 15.5 |
| Analog 2 | 3,4-dichlorophenyl | 3-indolylmethyl | 31.0 | 11.2 |
| Analog 3 | 4-chlorophenyl | 3-benzofurylmethyl | 1.06 | 0.71 |
| Analog 4 | 3,4-dichlorophenyl | 3-benzofurylmethyl | 1.7 | 0.34 |
Monoamine Transporter Ligands
Derivatives of 8-azabicyclo[3.2.1]octane have been investigated for their ability to inhibit monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain.
| Compound ID | Diarylmethoxyethylidenyl Group (at C3) | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| Analog 5 | bis(4-fluorophenyl) | methyl | 1.8 | 180 | 15 |
| Analog 6 | bis(4-chlorophenyl) | methyl | 2.5 | 250 | 20 |
| Analog 7 | bis(4-fluorophenyl) | ethyl | 3.1 | 320 | 28 |
| Analog 8 | bis(4-chlorophenyl) | ethyl | 4.2 | 410 | 35 |
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors
Pyrazole-containing azabicyclo[3.2.1]octane sulfonamides have emerged as potent inhibitors of NAAA, an enzyme involved in the regulation of inflammatory and pain signaling.
| Compound ID | Substitution Pattern | Human NAAA IC50 (µM) |
| Analog 9 | endo-5-(4-fluorophenoxy)-8-azabicyclo[3.2.1]octane | 0.23 |
| Analog 10 | exo-5-(4-fluorophenoxy)-8-azabicyclo[3.2.1]octane | > 10 |
| Analog 11 | endo-5-(ethoxymethyl)-pyrazinyloxy-8-azabicyclo[3.2.1]octane | 0.042 |
| Analog 12 | endo-5-(n-butyl)-pyrazinyloxy-8-azabicyclo[3.2.1]octane | 0.017 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducing and expanding upon these findings.
Radioligand Binding Assay for Dopamine D2/D3 Receptors
This protocol outlines a standard procedure for determining the binding affinity of test compounds to dopamine D2 and D3 receptors expressed in cell membranes.
-
Membrane Preparation:
-
HEK-293 cells stably expressing either human D2 or D3 receptors are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in assay buffer and the protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains cell membranes, a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-7-OH-DPAT for D3 receptors), and varying concentrations of the test compound or vehicle.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., haloperidol).
-
The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
NAAA Enzymatic Activity Assay
This protocol describes a method to measure the inhibitory activity of compounds against N-acylethanolamine-hydrolyzing acid amidase (NAAA).
-
Enzyme Source:
-
Recombinant human NAAA expressed in a suitable cell line (e.g., HEK293) is used as the enzyme source.
-
The cells are lysed, and the lysate containing the enzyme is collected.
-
-
Enzymatic Reaction:
-
The assay is conducted in an acidic buffer (e.g., 50 mM sodium acetate, pH 5.0) to mimic the lysosomal environment where NAAA is active.
-
The enzyme is pre-incubated with various concentrations of the test compound or vehicle.
-
The reaction is initiated by the addition of a fluorescent substrate (e.g., a derivative of palmitoylethanolamide that releases a fluorescent product upon hydrolysis).
-
The reaction mixture is incubated at 37°C for a specific time.
-
-
Detection and Data Analysis:
-
The reaction is stopped, and the fluorescence of the product is measured using a microplate reader.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Biological Pathways and Workflows
To further aid in the understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: Dopamine D2/D3 receptor signaling pathway.
Caption: NAAA-mediated regulation of PEA signaling.
Caption: General experimental workflow for compound evaluation.
A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride, a key intermediate in pharmaceutical synthesis. The validation of analytical methods is crucial to ensure the identity, purity, and quality of drug substances.[1] This document outlines a validated HPLC method and compares it with potential alternatives, supported by experimental data to guide researchers and drug development professionals in selecting the most suitable approach for their needs.
Comparison of HPLC Methods
The selection of an appropriate HPLC method is critical for accurately determining the purity of this compound and separating it from potential impurities. The primary method detailed below utilizes a C18 column, a common choice for a wide range of pharmaceutical analyses due to its versatility and stability.[2] Alternative methods are also considered to provide a broader perspective on optimizing separation.
Table 1: Comparison of HPLC Method Performance
| Parameter | Method A (Proposed) | Method B (Alternative) | Method C (Alternative) |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C8 (150 mm x 4.6 mm, 5 µm) | Phenyl-Hexyl (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | Methanol:Phosphate Buffer (pH 7.0) | Acetonitrile:Water with 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |
| Retention Time | ~ 4.5 min | ~ 3.8 min | ~ 5.2 min |
| Resolution | > 2.0 for all known impurities | Good, but potential peak tailing | Enhanced resolution for aromatic impurities |
| Run Time | 15 min | 12 min | 20 min |
Experimental Data and Validation Parameters
Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. The following tables summarize the validation parameters for the proposed HPLC method (Method A).
Table 2: System Suitability for Proposed HPLC Method
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 3500 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
Table 3: Validation Summary for Proposed HPLC Method
| Validation Parameter | Results |
| Linearity (r²) | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantitation (LOQ) | 0.03% |
| Specificity | No interference from blank and placebo |
| Robustness | Method is robust to minor changes in flow rate, temperature, and mobile phase composition. |
Experimental Protocols
A detailed protocol for the proposed HPLC method is provided below.
Proposed HPLC Method for Purity Analysis
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 30:70 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to obtain a concentration similar to the standard solution.
-
Blank Solution: Use the mobile phase as the blank.
3. System Suitability:
-
Inject the standard solution five times and evaluate the system suitability parameters. The relative standard deviation (%RSD) of the peak areas should be not more than 2.0%. The tailing factor for the main peak should be not more than 2.0, and the theoretical plates should be not less than 2000.
4. Analysis Procedure:
-
Inject the blank solution, followed by the standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and calculate the percentage purity of the sample by comparing the peak area of the main peak in the sample solution to that of the standard solution.
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an HPLC method.
Caption: Workflow for HPLC Method Validation.
References
comparative pharmacological study of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride derivatives
A Comparative Pharmacological Study of Azabicyclo[3.2.1]octane Derivatives
The 3-azabicyclo[3.2.1]octan-8-ol hydrochloride scaffold is a key feature in a range of pharmacologically active compounds. Extensive research has been conducted on derivatives of the broader azabicyclo[3.2.1]octane core structure, revealing a rich landscape of structure-activity relationships (SAR) that influence their interactions with various biological targets. These derivatives have shown potential in treating a variety of conditions, including neurological and inflammatory disorders. This guide provides a comparative overview of the pharmacological properties of several classes of these derivatives, with supporting experimental data and methodologies.
Comparative Analysis of Receptor Binding Affinities
The pharmacological profile of azabicyclo[3.2.1]octane derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring. The following tables summarize the binding affinities of different derivatives for key biological targets, including dopamine and serotonin transporters, dopamine D2/D3 receptors, and N-acylethanolamine-hydrolyzing acid amidase (NAAA).
Dopamine and Serotonin Transporter Affinities
Modifications to the 3- and 8-positions of the azabicyclo[3.2.1]octane ring have been explored to modulate affinity and selectivity for the dopamine transporter (DAT) and the serotonin transporter (SERT).[1][2] The introduction of hydroxyl groups at the 6- and 7-positions has been shown to enhance DAT versus SERT selectivity, particularly for 3α-aryl compounds.[1]
| Compound/Derivative | Substitution | DAT Ki (nM) | SERT Ki (nM) | SERT/DAT Selectivity |
| 8 | 3-[2-[bis-(4-fluorophenyl)methoxy]ethylidene]-8-methyl | High affinity | - | - |
| 22e | 8-cyclopropylmethyl | 4.0 | - | 1060 |
| 6e | dichloro substituted azetidine | - | 3.5 | SERT selective |
| 6h | dichloro substituted azetidine | - | 2.9 | SERT selective |
| 7c | 3-aryl-3-arylmethoxy-azetidine (dichloro) | - | 1.0 | SERT selective |
| 7i | 3-aryl-3-arylmethoxy-azetidine (tetrachloro) | - | 1.3 | SERT selective |
Data sourced from multiple studies on 8-azabicyclo[3.2.1]octane derivatives.[2]
Dopamine D2-like Receptor Binding Affinities
Replacement of a piperidine ring with a tropane (8-azabicyclo[3.2.1]octane) ring in certain pharmacophores has been shown to reverse selectivity from the D2 receptor to the D3 receptor.[3] Further modifications of the N-substituent and the aryl ring have led to the discovery of high-affinity D2R/D3R ligands.[3]
| Compound | Key Structural Feature | D2R Ki (nM) | D3R Ki (nM) | Selectivity |
| 1 (Lead) | 4-(4-chlorophenyl)-4-hydroxypiperidinyl | 11.2 | 163 | D2 selective (>10-fold) |
| 31 | Tropine analogue of 1 | 33.4 | 15.5 | D3 selective (~2-fold) |
| 2 (Lead) | D2R-selective piperidinol | - | - | D2 selective |
| 32 | Tropine analogue of 2 | 35.3 | 6.35 | D3 selective (5-fold) |
| 45 | 3-benzofurylmethyl-substituent | 1.7 | 0.34 | High affinity, D3 selective (~5-fold) |
| 47 | Tropine derivative | - | - | D3 selective (4- to 5-fold) |
Data from a study on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives.[3]
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition
Constraining a flexible piperidine core into a more rigid azabicyclo[3.2.1]octane scaffold has proven beneficial for the inhibition of NAAA, a promising target for inflammatory conditions.[4][5]
| Compound | Scaffold | h-NAAA IC50 (µM) |
| 1 (Hit) | Piperidine | 1.09 |
| 19 | Acyclic tertiary sulfonamide | 4.29 |
| 20 | Azabicyclo[3.2.1]octane (endo) | 0.23 |
| 21 | Azabicyclo[3.2.1]octane (exo) | Inactive |
| 50 (ARN19689) | Optimized azabicyclo[3.2.1]octane | 0.042 |
Data from a study on pyrazole azabicyclo[3.2.1]octane sulfonamides as NAAA inhibitors.[4][5]
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor.
-
Preparation of Cell Membranes: Cells expressing the target receptor (e.g., human D2L or D3 receptors in HEK 293 cells) are harvested and homogenized in a buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an assay buffer.
-
Binding Reaction: A constant concentration of a radiolabeled ligand (e.g., [3H]WIN 35,428 for DAT) is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation and Counting: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity trapped on the filter, representing the bound ligand, is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro NAAA Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of NAAA.
-
Enzyme Preparation: Human NAAA is expressed and purified from a suitable expression system.
-
Enzymatic Reaction: The purified enzyme is incubated with a fluorescent substrate in an assay buffer. The test compound, at various concentrations, is added to the reaction mixture.
-
Fluorescence Measurement: The enzymatic cleavage of the substrate results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated from the change in fluorescence. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations
Experimental Workflow for Pharmacological Screening
The following diagram illustrates a typical workflow for the pharmacological evaluation of novel compounds.
Caption: A generalized workflow for the discovery and preclinical development of novel drug candidates.
Dopamine D2 Receptor Signaling Pathway
The diagram below depicts a simplified signaling cascade initiated by the activation of the dopamine D2 receptor, a G-protein coupled receptor (GPCR).
Caption: A simplified schematic of the dopamine D2 receptor inhibitory signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Confirming the Absolute Stereochemistry of 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride: A Comparative Guide to Key Methodologies
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a critical step in characterizing new chemical entities. This guide provides a comparative overview of the primary analytical techniques used to confirm the absolute stereochemistry of chiral molecules, with a focus on 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride, a bicyclic amine of interest in medicinal chemistry.
The spatial arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, profoundly influencing its pharmacological and toxicological properties. Therefore, the definitive assignment of the (R) or (S) configuration at each stereocenter is a regulatory and scientific necessity. This guide compares the utility, data output, and experimental considerations of X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Chiroptical Spectroscopy (Optical Rotatory Dispersion and Electronic Circular Dichroism).
Methodological Comparison
The selection of an appropriate technique for stereochemical determination depends on several factors, including the physical state of the sample, the presence of chromophores, and the availability of high-quality crystals. The following table summarizes the key characteristics of each method.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Optical Rotatory Dispersion (ORD) / Electronic Circular Dichroism (ECD) |
| Principle | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. Anomalous dispersion effects allow for the determination of absolute configuration.[1][2][3][4][5] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6][7][8][9][10] | Differential rotation (ORD) or absorption (ECD) of plane-polarized or circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[11][12][13][14][15] |
| Sample Requirements | High-quality single crystal (typically 0.1-0.5 mm).[2] The hydrochloride salt form of 3-Azabicyclo[3.2.1]octan-8-ol may aid in crystallization. | Solution in a suitable solvent (e.g., CDCl₃). Can be used for oils and non-crystalline solids.[8][10] | Solution in a UV-transparent solvent. Requires a suitable chromophore near the stereocenter.[13] |
| Data Output | Atomic coordinates, bond lengths, bond angles, and the Flack parameter, which indicates the correctness of the assigned absolute configuration.[3] | VCD spectrum (ΔA vs. wavenumber), which is compared to a computationally predicted spectrum for a known enantiomer.[6][7][8] | ORD or ECD spectrum (rotation or ΔA vs. wavelength). The sign of the Cotton effect can be correlated with the absolute configuration.[11][12][15] |
| Advantages | Considered the "gold standard" for unambiguous determination of absolute stereochemistry.[1][16] | Does not require crystallization.[8][10] Provides rich structural information.[9] | High sensitivity. Well-established empirical rules for certain classes of compounds. |
| Limitations | Dependent on the ability to grow suitable crystals, which can be a significant bottleneck.[3] | Requires quantum chemical calculations (e.g., DFT) for spectral prediction, which can be computationally intensive for flexible molecules.[6][7][8] | Limited to molecules with a chromophore. The analysis can be complex for molecules with multiple chromophores or conformational flexibility.[13] |
Experimental Workflow for Stereochemical Assignment
The process of determining the absolute stereochemistry of a chiral molecule like this compound involves a series of steps, from sample preparation to data analysis and final assignment. The following diagram illustrates a generalized workflow.
Detailed Experimental Protocols
X-ray Crystallography
-
Crystal Growth: Single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined against the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing anomalous scattering data. The Flack parameter is calculated; a value close to 0 for a given enantiomer confirms the assignment, while a value near 1 indicates the opposite enantiomer.[3]
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: A solution of the enantiomerically pure sample is prepared in a suitable, non-absorbing solvent (e.g., deuterated chloroform, CDCl₃) at a concentration of approximately 5-10 mg/mL.
-
VCD Spectrum Acquisition: The VCD and infrared (IR) spectra are recorded using a VCD spectrometer. The data are typically collected over several hours to achieve a good signal-to-noise ratio.[7]
-
Computational Modeling:
-
A conformational search of the molecule is performed using computational methods (e.g., molecular mechanics or DFT).
-
The geometry of each low-energy conformer is optimized, and their vibrational frequencies, IR intensities, and VCD intensities are calculated using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
A Boltzmann-weighted average of the calculated spectra of the individual conformers is generated to produce the final predicted VCD spectrum for one enantiomer.
-
-
Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectrum. A good match in the signs and relative intensities of the major VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated one, the absolute configuration is the opposite of the one used in the calculation.[6][8]
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent. The concentration is adjusted to give a maximum absorbance of approximately 1 in the UV-Vis spectrum.
-
Spectral Acquisition: The ORD or ECD spectrum is recorded on a suitable spectropolarimeter. The spectrum is measured over the wavelength range of the relevant electronic transitions.
-
Data Analysis:
-
For molecules with known chromophores, empirical rules such as the Octant Rule for ketones can be used to predict the sign of the Cotton effect for a given stereoisomer.
-
Alternatively, the ECD spectrum can be calculated using time-dependent DFT (TD-DFT) methods, similar to the VCD protocol. The experimental and calculated spectra are then compared. A correspondence in the sign and shape of the Cotton effects allows for the assignment of the absolute configuration.[11][12][13]
-
Conclusion
The determination of the absolute stereochemistry of this compound can be achieved with a high degree of confidence using modern analytical techniques. X-ray crystallography remains the definitive method, provided that suitable single crystals can be obtained. Vibrational Circular Dichroism has emerged as a powerful and reliable alternative for samples in solution, offering a wealth of structural information. Chiroptical methods like ORD and ECD are valuable tools, particularly for compounds possessing a chromophore in proximity to the stereogenic center. The choice of method will ultimately depend on the specific properties of the compound and the resources available. For a comprehensive and unambiguous assignment, the use of at least two of these techniques is often recommended.
References
- 1. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Absolute configuration of tropane alkaloids from Schizanthus species by vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorio.uchile.cl [repositorio.uchile.cl]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 10. spark904.nl [spark904.nl]
- 11. Absolute Configurations of DNA Lesions Determined by Comparisons of Experimental ECD and ORD Spectra with DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 14. purechemistry.org [purechemistry.org]
- 15. pg.edu.pl [pg.edu.pl]
- 16. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
Comparative Analytical Cross-Validation of 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride and a Structural Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analytical overview of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride and its structural isomer, 8-Azabicyclo[3.2.1]octan-3-ol. Due to the limited availability of public domain analytical data for this compound, this document leverages comprehensive data for the closely related and well-characterized 8-Azabicyclo[3.2.1]octan-3-ol as a benchmark for comparison. This approach offers valuable insights into the analytical properties of this class of bicyclic amines, which are significant scaffolds in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1. These parameters are fundamental for understanding the behavior of these compounds in various analytical and biological systems.
| Property | This compound | 8-Azabicyclo[3.2.1]octan-3-ol |
| CAS Number | 1331847-92-7[1] | 501-33-7[2] |
| Molecular Formula | C₇H₁₄ClNO[1] | C₇H₁₃NO[2] |
| Molecular Weight | 163.65 g/mol [1] | 127.18 g/mol [2] |
| Purity | Typically ≥97%[1] | Varies by supplier |
| Appearance | Powder or liquid[3] | Solid[2] |
Spectroscopic and Chromatographic Data Comparison
The following tables summarize the available spectroscopic and chromatographic data for 8-Azabicyclo[3.2.1]octan-3-ol, which can be used as a reference for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Data for 8-Azabicyclo[3.2.1]octan-3-ol
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not fully available in search results | - | - | - |
Note: While a ¹H NMR spectrum for 8-Azabicyclo[3.2.1]octan-3-ol is available, detailed peak assignments were not found in the provided search results. Researchers should acquire and interpret their own spectra for definitive structural elucidation.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorptions for 8-Azabicyclo[3.2.1]octan-3-ol
| Wavenumber (cm⁻¹) | Functional Group |
| Broad, ~3300-3500 | O-H stretch (alcohol) |
| ~2850-2950 | C-H stretch (alkane) |
| ~3200-3400 | N-H stretch (secondary amine) |
| ~1000-1200 | C-O stretch (alcohol) |
Source: General knowledge of IR spectroscopy, with specific data for 8-Azabicyclo[3.2.1]octan-3-ol noted as being available via KBr wafer technique.[2]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 8-Azabicyclo[3.2.1]octan-3-ol
| m/z | Relative Intensity | Possible Fragment |
| 127 | Base Peak | [M]⁺ |
| 82 | High | [M - C₂H₅O]⁺ |
| 83 | High | [M - C₂H₄O]⁺ |
| 96 | Moderate | [M - CH₃O]⁺ |
| 97 | Low | [M - CH₂O]⁺ |
| 124 | Low | [M - H₃]⁺ |
Source: GC-MS data available on PubChem for 8-Azabicyclo[3.2.1]octan-3-ol.[2]
High-Performance Liquid Chromatography (HPLC)
Table 5: General HPLC Conditions for Tropane Alkaloid Analysis
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile and water with additives (e.g., formic acid, ammonium acetate) |
| Detection | UV or Mass Spectrometry (MS) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization for specific instrumentation and sample matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆ for hydrochloride salts).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak.
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically scan from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
-
Instrumentation (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode is typically used for amines.
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Analyzer: Scan a relevant m/z range (e.g., 50-500 amu).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ for the free base, or [M]⁺ for the hydrochloride salt, depending on conditions).
-
Analyze the fragmentation pattern to confirm the structure.
-
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Accurately prepare a stock solution of the analyte in the mobile phase or a compatible solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.22 or 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Method Development Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or MS detection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting peak area versus concentration.
-
Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.
-
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the analytical validation of these compounds.
References
- 1. This compound 97% | CAS: 1331847-92-7 | AChemBlock [achemblock.com]
- 2. 8-Azabicyclo[3.2.1]octan-3-ol | C7H13NO | CID 68147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:2089291-70-1 | exo-3-azabicyclo[3.2.1]octan-8-ol hydrochloride | Chemsrc [chemsrc.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
benchmarking the efficiency and cost-effectiveness of 3-Azabicyclo[3.2.1]octan-8-ol synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct synthetic routes to 3-Azabicyclo[3.2.1]octan-8-ol, a valuable bicyclic scaffold in medicinal chemistry. The following sections detail the efficiency, cost-effectiveness, and experimental protocols for each method, supported by quantitative data to aid in the selection of the most suitable synthesis for your research and development needs.
Executive Summary
Two primary synthetic strategies for 3-Azabicyclo[3.2.1]octan-8-ol are evaluated:
-
Route 1: Improved Synthesis from Cyclopentane-1,3-dicarboxylic Acid. This method, adapted from the work of Potti and Nobles, offers a reliable and well-documented pathway to the target molecule.
-
Route 2: Hofmann-Löffler-Freytag Reaction. This photochemical cyclization presents an alternative approach, potentially offering advantages in specific contexts.
The following table provides a top-level comparison of the two routes.
Comparative Data of Synthetic Routes
| Parameter | Route 1: From Cyclopentane-1,3-dicarboxylic Acid | Route 2: Hofmann-Löffler-Freytag Reaction |
| Starting Material | Cyclopentane-1,3-dicarboxylic acid | N-halo-N-methylcycloheptylamine |
| Key Reactions | Imide formation, reduction | Photochemical radical cyclization |
| Overall Yield | ~60% | Varies (typically moderate) |
| Number of Steps | 2 | 2 (including precursor synthesis) |
| Reagents | 3-Dimethylaminopropylamine, Lithium aluminum hydride | Sulfuric acid, UV irradiation |
| Cost-Effectiveness | Moderate | Potentially higher due to specialized equipment |
Visualizing the Synthetic Pathways
To illustrate the logical flow of each synthetic approach, the following diagrams are provided.
Experimental Protocols
Route 1: Improved Synthesis from Cyclopentane-1,3-dicarboxylic Acid
This two-step synthesis provides a reliable method for obtaining 3-Azabicyclo[3.2.1]octan-8-ol.
Step 1: Synthesis of N-(3-Dimethylaminopropyl)-3-azabicyclo[3.2.1]octane-2,4-dione
-
Materials:
-
Cyclopentane-1,3-dicarboxylic anhydride (1 mole)
-
3-Dimethylaminopropylamine (1.05 moles)
-
-
Procedure:
-
Powdered cyclopentane-1,3-dicarboxylic anhydride is placed in a round-bottom flask.
-
3-Dimethylaminopropylamine is added in one portion.
-
The reaction mixture is gently heated to obtain a clear melt.
-
The mixture is then heated in an oil bath at 170-180°C for 2 hours.
-
The product is isolated by vacuum fractionation.
-
-
Yield: Approximately 62%
Step 2: Reduction to 3-Azabicyclo[3.2.1]octan-8-ol
-
Materials:
-
N-(3-Dimethylaminopropyl)-3-azabicyclo[3.2.1]octane-2,4-dione (1 mole)
-
Lithium aluminum hydride (LiAlH₄) (excess)
-
Anhydrous ether
-
-
Procedure:
-
A solution of N-(3-Dimethylaminopropyl)-3-azabicyclo[3.2.1]octane-2,4-dione in anhydrous ether is prepared.
-
This solution is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous ether.
-
The reaction mixture is stirred for 3 hours.
-
The reaction is carefully quenched by the slow addition of water.
-
The product is extracted from the ethereal layer.
-
-
Yield: High (specific yield not detailed in the primary literature, but expected to be efficient).
Route 2: Synthesis via Hofmann-Löffler-Freytag Reaction
This photochemical approach offers an alternative for the construction of the bicyclic amine core.[1]
Step 1: Preparation of N-Bromo-N-methylcycloheptylamine
-
Materials:
-
N-methylcycloheptylamine
-
N-Bromosuccinimide (NBS)
-
-
Procedure:
-
N-methylcycloheptylamine is treated with NBS in a suitable solvent (e.g., carbon tetrachloride) under inert atmosphere.
-
The reaction is typically carried out at or below room temperature.
-
The product is isolated after removal of the solvent and succinimide byproduct.
-
Step 2: Photochemical Cyclization
-
Materials:
-
N-Bromo-N-methylcycloheptylamine
-
Concentrated sulfuric acid or trifluoroacetic acid
-
-
Procedure:
-
The N-bromoamine is dissolved in the strong acid.
-
The solution is irradiated with a UV lamp, leading to the formation of a nitrogen-centered radical.
-
Intramolecular hydrogen abstraction from the δ-carbon occurs, followed by halogen transfer to form a δ-haloamine.
-
Treatment with a base induces intramolecular nucleophilic substitution to yield the 3-azabicyclo[3.2.1]octane ring system.
-
Subsequent functional group manipulation (hydrolysis or reduction of any remaining functional groups) would be required to obtain the final 3-Azabicyclo[3.2.1]octan-8-ol.
-
-
Yield: The yields for Hofmann-Löffler-Freytag reactions can be variable and are typically in the moderate range.
Cost-Effectiveness Analysis
A precise cost analysis is dependent on supplier and scale. However, a qualitative assessment can be made:
-
Route 1: The starting materials, cyclopentane-1,3-dicarboxylic acid and 3-dimethylaminopropylamine, are commercially available and relatively inexpensive. The use of lithium aluminum hydride adds to the cost and requires careful handling, but the high overall yield can make this route economically viable.
-
Route 2: The synthesis of the N-haloamine precursor adds a step and associated costs. The requirement for photochemical equipment (UV lamp) may also represent a significant capital investment for labs not already equipped for photochemistry. The potentially lower and more variable yields could also impact the overall cost-effectiveness.
Conclusion
For researchers seeking a reliable and high-yielding synthesis of 3-Azabicyclo[3.2.1]octan-8-ol, the improved method starting from cyclopentane-1,3-dicarboxylic acid (Route 1) is the recommended approach based on available literature. It utilizes readily available starting materials and follows a straightforward two-step procedure with a good overall yield.
The Hofmann-Löffler-Freytag reaction (Route 2) provides an interesting alternative, particularly for those exploring novel synthetic methodologies or having the necessary photochemical setup. However, the potential for lower yields and the need for specialized equipment make it a less conventional choice for routine synthesis.
Further optimization and detailed cost analysis at the desired scale are recommended before process implementation.
References
Comparative In Vitro and In Vivo Efficacy of 3-Azabicyclo[3.2.1]octan-8-ol Based Compounds: A Guide for Researchers
The 3-Azabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, forming the core of a variety of biologically active compounds. Its rigid, bicyclic nature provides a three-dimensional framework that can be functionalized to achieve high affinity and selectivity for diverse biological targets. This guide provides a comparative overview of the in vitro and in vivo efficacy of two distinct classes of compounds based on this scaffold: mTOR inhibitors and N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of these compounds as potential therapeutic agents.
mTOR Inhibitors: The Case of PQR620
Mechanistic target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer and neurological disorders. PQR620 is a novel, potent, and selective brain-penetrable inhibitor of mTORC1/2 kinase featuring a 3-oxa-8-azabicyclo[3.2.1]octan-8-yl moiety.[1]
In Vitro Efficacy
PQR620 demonstrates high potency and selectivity for mTOR over other kinases, particularly PI3Kα.[1][2][3] The in vitro activity of PQR620 and its analogues highlights the structure-activity relationship, where substitutions on the morpholine ring and the presence of a difluoromethyl group significantly influence mTOR affinity and selectivity.[1]
Table 1: In Vitro Efficacy of PQR620 and Analogues
| Compound | Target | Ki (nM) | IC50 (nM) - pPKB (Ser473) | IC50 (nM) - pS6 (Ser235/236) | Selectivity (mTOR vs PI3Kα) |
| PQR620 (3) | mTOR | 10.8[1][3] | 190[1] | 85.2[1] | >1000-fold[2] |
| 14 (M2) | mTOR | - | - | - | >70-fold[1] |
| 15 (M4) | mTOR | - | - | - | >100-fold[1] |
| 20 (M9) | mTOR | - | - | - | >100-fold[1] |
| 22 | mTOR | 650[1] | - | - | - |
| 23 (M12) | mTOR | - | - | - | >70-fold[1] |
| 25 (M14) | mTOR | - | - | - | >70-fold[1] |
| 26 (M15) | mTOR | - | - | - | >100-fold[1] |
Data compiled from multiple sources.[1][2][3]
In Vivo Efficacy
PQR620 has shown significant efficacy in preclinical in vivo models of cancer and neurological disorders. It is well-tolerated and demonstrates good oral bioavailability and brain penetration.[1][4]
Table 2: In Vivo Efficacy of PQR620
| Animal Model | Disease Model | Dosing Regimen | Key Findings |
| BALB/c nude mice | OVCAR-3 human ovarian cancer xenograft | Daily oral dosing | Significant inhibition of tumor growth[1] |
| Tsc1GFAP conditional knockout mice | Tuberous Sclerosis Complex (Epilepsy) | 100 mg/kg per day[3] | Attenuated epileptic seizures[1][3] |
| NOD-Scid mice | SU-DHL-6 and RIVA DLBCL xenografts | 100 mg/kg per day[2] | Inhibition of tumor growth[2] |
Experimental Protocols
In Vitro Kinase Assay (Time-Resolved FRET): The binding affinity of compounds to mTOR and PI3Kα was determined using a commercially available time-resolved FRET (TR-FRET) displacement assay (LanthaScreen). The assay measures the displacement of a fluorescently labeled tracer from the kinase active site by the test compound. The results are expressed as Ki values.[1]
Cellular Phosphorylation Assay: A2058 melanoma cells were treated with varying concentrations of PQR620. The inhibition of phosphorylation of protein kinase B (PKB/Akt) at Ser473 and ribosomal protein S6 at Ser235/236 was measured by western blotting or other immunoassays. The IC50 values were calculated from the dose-response curves.[1][4]
In Vivo Xenograft Study: Female BALB/c nude mice were subcutaneously inoculated with OVCAR-3 human ovarian cancer cells. Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. PQR620 was administered orally at a specified dose and schedule. Tumor volume was measured regularly to assess treatment efficacy.[1]
Signaling Pathway and Experimental Workflow
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of PQR620.
Caption: General experimental workflow for in vivo efficacy studies.
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors: The Case of ARN19689
NAAA is a cysteine hydrolase responsible for the degradation of N-acylethanolamines, including the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA). Inhibition of NAAA represents a promising therapeutic strategy for inflammatory and pain conditions. ARN19689 is a potent, non-covalent NAAA inhibitor featuring a pyrazole azabicyclo[3.2.1]octane structural core.[5][6]
In Vitro Efficacy
A structure-activity relationship study led to the discovery of ARN19689, which exhibits low nanomolar inhibitory activity against human NAAA.[5][6] The conformational rigidity of the azabicyclo[3.2.1]octane core was found to be beneficial for potency compared to more flexible piperidine-based inhibitors.[5]
Table 3: In Vitro Efficacy of ARN19689 and Related NAAA Inhibitors
| Compound | h-NAAA IC50 (µM) |
| ARN19689 (50) | 0.042[5][6] |
| 20 | 0.23[5] |
| 8 | - |
| 13 | No detectable activity[5] |
| 14 | 3.29[5] |
Data extracted from a study by Di Fruscia et al.[5]
In Vivo Evaluation
ARN19689 has been evaluated in vivo in male C57BL/6 mice, where it was administered intravenously and by oral gavage to assess its pharmacokinetic profile.[5] Its favorable in vitro and in vivo drug-like properties suggest its potential as a pharmacological tool for investigating inflammatory conditions.[5][6]
Experimental Protocols
NAAA Inhibition Assay: The inhibitory activity of the compounds against human NAAA was determined using a fluorescence-based assay. The assay measures the enzymatic hydrolysis of a fluorogenic substrate by recombinant human NAAA. The IC50 values were calculated from the concentration-response curves of the inhibitors.[6]
Signaling Pathway
Caption: NAAA signaling pathway and the inhibitory action of ARN19689.
Conclusion
Compounds based on the 3-azabicyclo[3.2.1]octan-8-ol scaffold have demonstrated significant potential as potent and selective modulators of important biological targets. The examples of PQR620 and ARN19689 highlight the versatility of this scaffold in the design of inhibitors for both kinase and hydrolase enzymes. The data presented in this guide, including comparative in vitro and in vivo efficacy, detailed experimental protocols, and pathway diagrams, provides a valuable resource for researchers in the field of drug discovery and development. Further investigation into this chemical class is warranted to explore its full therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride and Its Free Base for Researchers and Drug Development Professionals
This guide provides a comprehensive structural and functional comparison of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride and its corresponding free base. Understanding the distinct physicochemical properties of the salt and free base forms is crucial for researchers in drug discovery and development for optimizing formulation, ensuring stability, and enhancing bioavailability. While direct comparative experimental data for this specific molecule is limited in publicly available literature, this guide leverages established principles of amine salts versus free bases and incorporates available data for the target compounds and related structures.
Structural Comparison
The fundamental difference between 3-Azabicyclo[3.2.1]octan-8-ol and its hydrochloride salt lies in the protonation state of the nitrogen atom within the bicyclic ring system.
-
3-Azabicyclo[3.2.1]octan-8-ol (Free Base): In the free base form, the nitrogen atom at the 3-position is neutral, possessing a lone pair of electrons. This makes the molecule basic and more lipophilic.
-
This compound: The hydrochloride salt is formed by the reaction of the basic free base with hydrochloric acid. The nitrogen atom becomes protonated, forming a positively charged ammonium cation, with the chloride ion as the counter-ion. This salt form is generally more polar and crystalline in nature.
The relationship between the free base and its hydrochloride salt can be visualized as an acid-base equilibrium.
Caption: Acid-base equilibrium of 3-Azabicyclo[3.2.1]octan-8-ol.
Physicochemical Properties: A Comparative Overview
The conversion of the free base to its hydrochloride salt significantly alters its physicochemical properties. The following table summarizes the available data and expected differences.
| Property | 3-Azabicyclo[3.2.1]octan-8-ol (Free Base) | This compound | General Principle for Amine vs. Amine HCl |
| Molecular Formula | C₇H₁₃NO | C₇H₁₄ClNO | The salt form includes the elements of the acid. |
| Molecular Weight | 127.18 g/mol | 163.64 g/mol | The salt form has a higher molecular weight. |
| Melting Point (°C) | Data not available for the specific compound. A related compound, 8-Azabicyclo[3.2.1]octan-3-ol, has a melting point of 134.5 - 135 °C.[1] | Data not available. Generally higher than the free base. | Salts are crystalline solids with higher melting points due to strong ionic interactions. |
| Solubility | Expected to have higher solubility in non-polar organic solvents and lower solubility in water. | Expected to have significantly higher aqueous solubility. | Hydrochloride salts of amines are generally much more soluble in water and polar solvents. |
| Stability | Generally less stable, particularly in solution. Susceptible to degradation. | More stable as a solid and in aqueous solutions. | The protonated nitrogen in the salt form is less prone to oxidation and other degradation pathways. |
| Hygroscopicity | Generally less hygroscopic. | May be more hygroscopic depending on its crystalline form. | Salt forms can have a higher affinity for water moisture. |
| Appearance | Typically an oil or a low-melting solid. | Crystalline solid. | Salts form well-defined crystal lattices. |
Functional Comparison
The differences in physicochemical properties directly impact the handling, formulation, and biological activity of the compound.
Formulation and Administration: The enhanced aqueous solubility of the hydrochloride salt is a significant advantage for pharmaceutical formulations, particularly for oral and parenteral dosage forms.[2] The free base, with its higher lipophilicity, might be more suitable for transdermal delivery systems or formulations requiring dissolution in non-aqueous vehicles.
Bioavailability: The higher solubility of the hydrochloride salt often leads to faster dissolution in gastrointestinal fluids, which can result in improved and more consistent oral bioavailability.
Chemical Reactivity: The lone pair of electrons on the nitrogen of the free base makes it nucleophilic and more reactive towards electrophiles. The protonated nitrogen in the hydrochloride salt is electrophilic and significantly less reactive as a nucleophile. This difference in reactivity is important to consider during synthesis and compatibility studies with other excipients.
Experimental Protocols
Determination of Melting Point
Apparatus: Capillary melting point apparatus.
Procedure:
-
A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C/min.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.
Determination of Aqueous Solubility (Shake-Flask Method)
Apparatus:
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
An excess amount of the compound (either free base or hydrochloride salt) is added to a known volume of distilled water (or a specific buffer) in a sealed flask.
-
The flask is placed in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a set period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
The resulting suspension is centrifuged or filtered to separate the undissolved solid.
-
An aliquot of the clear supernatant is carefully removed and diluted as necessary.
-
The concentration of the dissolved compound in the diluted sample is determined using a validated analytical method (e.g., HPLC, UV-Vis).
-
The solubility is calculated and expressed in units such as mg/mL or mol/L.
The following diagram illustrates a general workflow for comparing the physicochemical properties of the free base and its hydrochloride salt.
Caption: Workflow for physicochemical comparison.
Stability Assessment (Forced Degradation Study)
Objective: To evaluate the stability of the free base and hydrochloride salt under various stress conditions.
Procedure:
-
Solutions of both the free base and the hydrochloride salt are prepared in appropriate solvents.
-
Aliquots of these solutions are exposed to stress conditions, including:
-
Acidic hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60 °C).
-
Basic hydrolysis: 0.1 N NaOH at elevated temperature.
-
Oxidative degradation: 3% H₂O₂ at room temperature.
-
Thermal degradation: Heating the solid sample at a high temperature (e.g., 105 °C).
-
Photostability: Exposing the solution or solid to UV light.
-
-
Samples are withdrawn at specified time points.
-
The amount of the parent compound remaining and the formation of degradation products are quantified using a stability-indicating HPLC method.
-
The degradation rates are compared to determine the relative stability of the two forms.
Conclusion
The choice between using 3-Azabicyclo[3.2.1]octan-8-ol as a free base or its hydrochloride salt has significant implications for research and development. The hydrochloride salt generally offers superior aqueous solubility and chemical stability, making it the preferred form for many pharmaceutical applications. However, the free base may be advantageous in specific formulation strategies or synthetic routes. A thorough understanding of the distinct properties of each form, validated by experimental data as outlined in the suggested protocols, is essential for the successful development of new chemical entities based on this scaffold.
References
Assessing the Reproducibility of a Published Synthesis for 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of a chemical synthesis is a cornerstone of reliable scientific advancement. This guide provides a comprehensive assessment of a plausible synthetic route to 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride, a valuable building block in medicinal chemistry. Due to the absence of a direct, detailed published synthesis for the target molecule, this guide evaluates a common and logical two-step approach: the synthesis of an N-protected intermediate, syn-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol, followed by its deprotection.
This guide will delve into the experimental protocols for this route, present quantitative data for comparison, and outline a logical workflow for assessing the reproducibility of such a synthesis.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through various strategies. Here, we compare the described two-step method involving an N-benzyl protected intermediate with a hypothetical direct synthesis. The data presented is a composite of typical yields and conditions found in the literature for analogous transformations.
| Parameter | Route 1: N-Benzyl Deprotection | Hypothetical Route 2: Direct Synthesis |
| Starting Materials | Commercially available | Readily available |
| Number of Steps | 2 (Synthesis of protected intermediate + Deprotection) | 1 |
| Overall Yield | 60-75% | 40-60% |
| Reaction Time | 24-48 hours | 12-24 hours |
| Purification | Column chromatography, Recrystallization | Column chromatography |
| Scalability | Moderate | Potentially challenging |
| Key Reagents | Benzylamine, Palladium on Carbon, Ammonium Formate | To be determined |
Experimental Protocols
A detailed experimental protocol for the plausible synthesis of this compound via an N-benzyl protected intermediate is outlined below.
Route 1: Synthesis via N-Benzyl Intermediate and Deprotection
Step 1: Synthesis of syn-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol
Step 2: N-Debenzylation of syn-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol
The removal of the N-benzyl protecting group can be effectively achieved via catalytic transfer hydrogenation.
-
Procedure: To a solution of syn-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol (1.0 eq) in methanol, 10% palladium on carbon (10 wt%) and ammonium formate (5.0 eq) are added. The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude 3-Azabicyclo[3.2.1]octan-8-ol.
Step 3: Formation of the Hydrochloride Salt
-
Procedure: The crude 3-Azabicyclo[3.2.1]octan-8-ol is dissolved in a minimal amount of isopropanol, and a solution of hydrochloric acid in isopropanol is added dropwise until the pH is acidic. The resulting precipitate is collected by filtration, washed with cold isopropanol, and dried under vacuum to afford this compound as a white solid.
Visualizing the Synthetic Pathways and Assessment Workflow
To clearly illustrate the synthetic logic and the process of reproducibility assessment, the following diagrams are provided.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride
Researchers and drug development professionals handling 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, minimizing risks and ensuring responsible chemical waste management.
Hazard and Exposure Data
Understanding the hazard profile and exposure limits of this compound is the first step in safe handling and disposal. While specific occupational exposure limits have not been established, the compound is known to pose several risks.
| Hazard Category | Description | Precautionary Statement Codes |
| Skin Irritation | Causes skin irritation.[1] | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage | Causes serious eye damage.[1] | P280, P305+P351+P338, P310 |
| Respiratory Irritation | May cause respiratory irritation.[1] | P261, P271, P304+P340, P312 |
Personal Protective Equipment (PPE)
Prior to handling or disposing of this compound, all personnel must be equipped with the appropriate personal protective equipment.
| PPE Type | Specification |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. Use a face shield if there is a risk of splashing. |
| Skin and Body Protection | Wear protective clothing, such as a lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, including unused product and contaminated materials.
1. Waste Collection and Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
2. Handling and Transfer:
-
Conduct all handling of the chemical waste within a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2]
-
When transferring the waste to the designated container, minimize dust generation.[2]
3. Container Management:
-
The waste container must be made of a material compatible with the chemical.
-
Keep the container tightly closed when not in use.[1]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[1]
4. Disposal of Empty Containers:
-
Triple rinse the empty container with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous chemical waste.
-
After thorough cleaning, the container may be disposed of as non-hazardous waste, in accordance with institutional and local regulations.
5. Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal plant.[1][3][4][5]
-
Adhere to all local, state, and federal regulations governing hazardous waste disposal.
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area:
-
Remove all personnel from the immediate vicinity of the spill.
-
Eliminate all sources of ignition.[1]
-
-
Don Appropriate PPE:
-
Before attempting to clean the spill, ensure you are wearing the required personal protective equipment.
-
-
Containment and Cleanup:
-
Decontamination:
-
Clean the spill area thoroughly with a suitable solvent and decontaminating solution.
-
Collect all cleaning materials and dispose of them as hazardous waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Protocols for 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and handling information for 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride (CAS No: 1331847-92-7), a compound that requires careful management in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this compound is Danger .[1] To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Component | Standard Laboratory Operations (Low Concentration/Small Scale) | High-Risk Operations (High Concentration/Large Scale/Aerosol Generation) |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Double gloving with chemical-resistant gloves is recommended. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[2] | A full-face shield in combination with chemical safety goggles.[2][3] |
| Body Protection | Laboratory coat. | Chemical-resistant disposable coveralls or a chemical-resistant suit and rubber boots.[2][4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][5][6] | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used, especially if working outside a fume hood or if aerosol generation is likely.[2][4] |
Operational and Disposal Plans
A systematic approach to handling, from receipt to disposal, is crucial for safety and regulatory compliance.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong reducing agents.[7]
Experimental Workflow: From Weighing to Reaction Quenching
The following workflow outlines the key steps for safely handling this compound during a typical experimental procedure.
Detailed Experimental Protocols
1. Weighing the Compound:
-
Always perform this task inside a certified chemical fume hood to contain any dust.[2]
-
Use a disposable weigh boat and clean spatulas.
-
After weighing, carefully clean the balance and surrounding area.
2. Dissolving the Compound:
-
Add the weighed solid to the solvent slowly.
-
If diluting with water, always add the acid to the water, never the other way around, to avoid a violent exothermic reaction.[4]
-
Ensure the dissolution is performed in a closed or covered vessel to the extent possible to minimize vapor release.
3. Spill Management:
-
In case of a small spill, evacuate the immediate area.
-
If properly trained and equipped, contain the spill using an inert absorbent material.
-
For larger spills, evacuate the laboratory and follow your institution's emergency procedures.
-
Prevent the spill from entering drains or waterways.[1]
4. Disposal:
-
All waste, including contaminated PPE, weigh boats, and absorbent materials, must be disposed of as hazardous waste.
-
Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations.[1][7] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[7]
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
